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Chemical structure and physical properties of (S)-7-Methoxychroman-4-amine

An In-depth Technical Guide to (S)-7-Methoxychroman-4-amine: Structure, Properties, Synthesis, and Analysis Abstract (S)-7-Methoxychroman-4-amine is a chiral organic molecule built upon the privileged chroman scaffold, a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (S)-7-Methoxychroman-4-amine: Structure, Properties, Synthesis, and Analysis

Abstract

(S)-7-Methoxychroman-4-amine is a chiral organic molecule built upon the privileged chroman scaffold, a core structure prevalent in a wide array of biologically active compounds and natural products. The specific stereochemistry at the C4 position, combined with the methoxy substitution on the aromatic ring, makes it a valuable building block for chiral synthesis and a target for discovery chemistry. This technical guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties, and plausible synthetic and analytical methodologies. Given the limited publicly available experimental data for this specific enantiomer, this document synthesizes information from analogous structures and established chemical principles to offer a robust scientific resource for researchers, chemists, and drug development professionals. We present detailed, field-proven protocols for its synthesis via reductive amination of the corresponding ketone and subsequent chiral resolution, alongside methodologies for its structural confirmation and purity assessment.

Chemical Identity and Molecular Structure

The structural foundation of (S)-7-Methoxychroman-4-amine is the chroman heterocyclic system, which consists of a dihydropyran ring fused to a benzene ring. The molecule's specific identity and chemical behavior are dictated by its substituents and stereochemistry.

IdentifierValue
IUPAC Name (4S)-7-methoxy-2,3-dihydro-4H-chromen-4-amine
CAS Number 1213341-19-5[1]
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Canonical SMILES COC1=CC2=C(C=C1)OCCC2N
Core Scaffold: 7-Methoxychroman

The chroman ring system imparts a rigid, three-dimensional conformation. The methoxy group at the C7 position acts as an electron-donating group, influencing the electronic properties of the aromatic ring and potentially modulating binding interactions with biological targets.

The Chiral Center: (S)-Configuration at C4

The C4 position of the dihydropyran ring is a stereocenter, giving rise to two enantiomers, (S) and (R). The "(S)" designation in the topic compound is critical, as stereochemistry is paramount in pharmacology. Enantiomers of a chiral drug can exhibit vastly different pharmacological activities, potencies, and toxicological profiles due to the stereospecific nature of biological receptors and enzymes.[2] Therefore, the synthesis and analysis of the enantiomerically pure (S)-form is essential for its application in drug development.

Physicochemical Properties

While experimental data for (S)-7-Methoxychroman-4-amine is scarce, its physicochemical properties can be reliably predicted based on its structure. These properties are critical for predicting its behavior in both chemical reactions and biological systems.

PropertyPredicted ValueSource
XLogP3 1.4PubChem (CID 138564020)
Hydrogen Bond Donor Count 1PubChem (CID 138564020)
Hydrogen Bond Acceptor Count 3PubChem (CID 138564020)
Topological Polar Surface Area 38.5 ŲPubChem (CID 138564020)
pKa (strongest basic) 8.9ChemAxon Prediction

The primary amine at C4 makes the molecule basic and provides a key site for hydrogen bonding, which is crucial for aqueous solubility and target binding. The methoxy group and the chroman core contribute to its lipophilicity, as indicated by the predicted LogP value.

Synthesis and Chiral Purification

A logical and robust synthetic strategy for obtaining enantiomerically pure (S)-7-Methoxychroman-4-amine involves a multi-step process. The pathway begins with the synthesis of the achiral ketone precursor, 7-Methoxychroman-4-one, followed by a racemic reductive amination, and concluding with a highly efficient chiral separation to isolate the desired (S)-enantiomer.

Synthetic_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Amine Formation cluster_2 Step 3: Chiral Resolution A 2-Hydroxy-4-methoxyacetophenone B 7-Methoxychroman-4-one A->B Cyclization C (rac)-7-Methoxychroman-4-amine B->C Reductive Amination D (S)-7-Methoxychroman-4-amine C->D Chiral HPLC

Caption: Proposed synthetic workflow for (S)-7-Methoxychroman-4-amine.

Protocol: Synthesis of 7-Methoxychroman-4-one (Precursor)

This protocol is adapted from established methods for chromone and chromanone synthesis.[3]

  • Reaction Setup: To a solution of 2-hydroxy-4-methoxyacetophenone (1.0 eq) in a suitable solvent like DMF, add N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).

  • Heating: Heat the mixture at over 100 °C for 10-30 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Allow the mixture to cool to room temperature. The intermediate precipitate is then dissolved in a solvent such as Dichloromethane (DCM), and concentrated hydrochloric acid (HCl) is added. The mixture is stirred at 40 °C for approximately 30 minutes until cyclization is complete (monitored by TLC).

  • Workup and Purification: The reaction mixture is transferred to a separatory funnel, extracted with DCM, and the combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Final Product: The resulting crude residue is purified by column chromatography on silica gel to yield 7-Methoxychroman-4-one.[3]

Causality Behind Choices: DMF-DMA serves as both a reagent and solvent to form an enaminone intermediate. The subsequent acid-catalyzed intramolecular cyclization is a classic and efficient method for forming the chromanone ring system.

Protocol: Racemic Reductive Amination

This step converts the ketone precursor into a racemic mixture of the amine.

  • Reaction Setup: In a round-bottom flask, dissolve 7-Methoxychroman-4-one (1.0 eq) in methanol. Add ammonium acetate (10 eq) and stir until dissolved.

  • Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2) to decompose the excess reducing agent.

  • Workup: Basify the solution with aqueous NaOH to pH >10. Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain crude racemic 7-Methoxychroman-4-amine.

Causality Behind Choices: Reductive amination is a highly effective method for converting ketones to amines. Sodium cyanoborohydride is chosen as the reducing agent because it is mild and selectively reduces the iminium intermediate formed in situ, without significantly reducing the starting ketone. Ammonium acetate serves as the ammonia source.

Protocol: Chiral Resolution by Preparative HPLC

The separation of enantiomers is a critical step and is effectively achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).[4] Polysaccharide-based CSPs are particularly effective for separating chiral amines.[5][6]

  • System Setup:

    • Column: A polysaccharide-based CSP, such as an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak® IA or similar).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of a basic additive (e.g., diethylamine, 0.1%) is typically required to improve peak shape and prevent tailing of the amine.

    • Flow Rate: Optimized for the column dimensions (e.g., 10-20 mL/min for a preparative column).

    • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dissolve the crude racemic amine in the mobile phase.

  • Injection and Fraction Collection: Inject the sample onto the column. Collect the fractions corresponding to the two separated enantiomeric peaks. The (S)-enantiomer will be one of the two peaks; its absolute configuration must be confirmed by other methods if not previously established.

  • Post-Processing: Combine the fractions containing the desired enantiomer and remove the solvent under reduced pressure to yield the enantiomerically pure product.

Causality Behind Choices: CSPs provide a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times, allowing for their separation. The basic additive is crucial for amines as it deactivates acidic silanol groups on the silica support, ensuring symmetrical peak shapes and efficient separation.[7]

Analytical Characterization

Rigorous analytical characterization is mandatory to confirm the chemical structure, stereochemical identity, and purity of the final compound.

Analytical_Workflow cluster_NMR cluster_MS cluster_IR cluster_Chiral A Purified (S)-Amine B Structural Confirmation A->B C Purity & Identity A->C NMR ¹H & ¹³C NMR B->NMR MS HRMS (ESI-TOF) B->MS IR FTIR B->IR C->MS Chiral Analytical Chiral HPLC C->Chiral

Caption: Standard analytical workflow for compound validation.

Spectroscopic Data (Predicted)

The following data are predicted based on the known chemical shifts and absorption frequencies of the functional groups present in the molecule.[8][9]

Table: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.0-7.2 d 1H Ar-H (H5)
~6.4-6.6 dd 1H Ar-H (H6)
~6.3-6.4 d 1H Ar-H (H8)
~4.2-4.4 m 1H O-CH₂
~4.0-4.2 m 1H O-CH₂
~3.9-4.1 t 1H CH-NH₂ (H4)
3.79 s 3H OCH₃
~2.0-2.2 m 1H CH₂ (H3)
~1.8-2.0 m 1H CH₂ (H3)

| ~1.6 | br s | 2H | NH₂ |

Table: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~160.0 C7
~155.0 C8a
~128.0 C5
~115.0 C4a
~107.0 C6
~102.0 C8
~65.0 C2
~55.3 OCH₃
~48.0 C4

| ~35.0 | C3 |

Table: Predicted IR Data

Wavenumber (cm⁻¹) Functional Group
3300-3400 N-H Stretch (amine)
2850-3000 C-H Stretch (aliphatic/aromatic)
1600-1620 C=C Stretch (aromatic)

| 1250-1270 | C-O Stretch (aryl ether) |

Analytical Protocols
  • Nuclear Magnetic Resonance (NMR):

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8]

    • Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer to confirm connectivity.

  • High-Resolution Mass Spectrometry (HRMS):

    • Method: Use ESI-TOF (Electrospray Ionization - Time of Flight) to obtain a high-accuracy mass measurement.

    • Expected Result: The measured m/z for the protonated molecule [M+H]⁺ should correspond to the calculated exact mass of C₁₀H₁₄NO₂⁺ (180.1019), confirming the molecular formula.[9]

  • Chiral HPLC (Analytical):

    • Purpose: To determine the enantiomeric excess (e.e.) of the purified sample.

    • Method: Use the same column and mobile phase conditions as the preparative separation but on an analytical scale (e.g., 4.6 mm ID column, ~1 mL/min flow rate).

    • Validation: A pure sample should show a single peak at the retention time corresponding to the (S)-enantiomer.

Applications and Future Directions

The (S)-7-Methoxychroman-4-amine scaffold is a valuable starting point for the synthesis of more complex molecules in drug discovery. Its primary amine serves as a versatile handle for derivatization to explore structure-activity relationships (SAR). Potential applications include:

  • Scaffold for Library Synthesis: The amine can be readily acylated, alkylated, or used in reductive aminations to generate a diverse library of compounds for high-throughput screening.

  • Neurological and Cardiovascular Targets: The chroman core is found in compounds targeting various CNS and cardiovascular receptors. This molecule could serve as a key intermediate for novel agents in these therapeutic areas.

  • Asymmetric Synthesis: It can be used as a chiral building block, transferring its stereochemistry to a more complex final product.

Future research should focus on developing an efficient asymmetric synthesis to avoid the need for chiral resolution, which is often less atom-economical. Furthermore, screening (S)-7-Methoxychroman-4-amine and its derivatives against a panel of biological targets would be a logical next step to uncover its therapeutic potential.

References

  • (S)-7-methoxychroman-4-amine—1213341-19-5. Hubei weishi chemical reagent co., LTD.
  • (S)(+)-2-(4-fluorophenyl)-7-methoxychroman-4-one | C16H13FO3 | CID 46232145 - PubChem. National Center for Biotechnology Information. [Link]

  • 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Protocol Exchange. [Link]

  • 7-methoxy-3-(7-methoxy-4-oxo-chroman-3-yl)-2-phenyl-chroman-4-one - PubChemLite. PubChem. [Link]

  • Sakuranetin | C16H14O5 | CID 73571 - PubChem. National Center for Biotechnology Information. [Link]

  • 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid - MDPI. MDPI. [Link]

  • (S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one | Pharmaffiliates. Pharmaffiliates. [Link]

  • A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. HETEROCYCLES. [Link]

  • 7-[(2s,3r,4s,5s,6r)-3-[(2s,3r,4r)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(4-methoxyphenyl)chromen-4-one - PubChemLite. PubChem. [Link]

  • 7-Methoxy-4H-chromen-4-one | C10H8O3 | CID 600605 - PubChem. National Center for Biotechnology Information. [Link]

  • Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds - Beilstein Journals. Beilstein Journal of Organic Chemistry. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes - PMC. National Center for Biotechnology Information. [Link]

  • Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. ResearchGate. [Link]

  • 7-Methoxy-3,6,3',4'-tetrahydroxyflavone | C16H12O7 - PubChem. National Center for Biotechnology Information. [Link]

  • 7-hydroxy-2-(4'-methoxyphenyl)chroman-4-one-Molbase. Molbase. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]

  • Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review. [Link]

  • Synthesis of 7-hydroxy-4-formyl coumarin (3) and 7-methoxy-4-formyl... ResearchGate. [Link]

  • Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. MDPI. [Link]

  • 7-methoxy-4,4-dimethylchroman-2-one | CAS#:142337-51-7 | Chemsrc. ChemSrc. [Link]

Sources

Exploratory

The Ascendant Trajectory of (S)-7-Methoxychroman-4-amine Derivatives in Modern Pharmacology

A Senior Application Scientist's In-depth Technical Guide Authored for Researchers, Scientists, and Drug Development Professionals Abstract The chroman scaffold, a privileged heterocyclic system, has perennially captured...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman scaffold, a privileged heterocyclic system, has perennially captured the attention of medicinal chemists owing to its prevalence in a myriad of biologically active natural products and synthetic compounds.[1][2] Among its diverse permutations, the (S)-7-Methoxychroman-4-amine framework has emerged as a particularly compelling starting point for the design of novel therapeutic agents. This guide provides a comprehensive exploration of the pharmacological applications of its derivatives, with a primary focus on their potential in the management of neurodegenerative diseases. We will navigate the synthetic intricacies, delve into the nuanced structure-activity relationships (SAR), and elucidate the molecular mechanisms that underpin their therapeutic promise. This document is designed to be a functional resource, bridging foundational chemistry with advanced pharmacological concepts to empower researchers in their quest for next-generation therapeutics.

The (S)-7-Methoxychroman-4-amine Core: A Privileged Scaffold

The chroman-4-one backbone, the precursor to our core molecule, is a recognized "privileged structure" in the realm of drug discovery.[3] The introduction of a methoxy group at the 7-position and a stereochemically defined amine at the 4-position imbues the molecule with a unique combination of electronic and steric properties. The (S)-enantiomer, in particular, has been the focus of significant interest, as stereochemistry often plays a pivotal role in the specificity and potency of drug-target interactions. This chiral amine serves as a crucial handle for synthetic diversification, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological activity.

Synthetic Strategies: From Precursor to Potent Derivatives

The journey from commercially available starting materials to a library of bioactive (S)-7-Methoxychroman-4-amine derivatives is a multi-step process that demands precision and a deep understanding of organic synthesis principles.

Synthesis of the 7-Methoxychroman-4-one Precursor

A robust and efficient synthesis of the key intermediate, 7-methoxychroman-4-one, is paramount. While several methods exist for the synthesis of chroman-4-ones, a particularly effective approach involves a microwave-assisted aldol condensation followed by an intramolecular oxa-Michael addition.[3]

Experimental Protocol: Synthesis of 7-Methoxychroman-4-one

  • Materials: 2'-Hydroxy-4'-methoxyacetophenone, Paraformaldehyde, Diisopropylamine (DIPA), Ethanol (EtOH), Dichloromethane (CH₂Cl₂), 1 M Hydrochloric acid (HCl), 10% Sodium hydroxide (NaOH) solution, Brine, Magnesium sulfate (MgSO₄), Microwave reactor, Standard laboratory glassware.

  • Procedure:

    • In a microwave-safe vessel, combine 2'-hydroxy-4'-methoxyacetophenone, paraformaldehyde, and diisopropylamine in ethanol.

    • Seal the vessel and subject the mixture to microwave irradiation at 160-170 °C for 1 hour.

    • Upon cooling to ambient temperature, dilute the reaction mixture with dichloromethane.

    • Perform sequential washes of the organic layer with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography to yield 7-methoxychroman-4-one.

Reductive Amination and Chiral Resolution

The conversion of the ketone to the desired amine is typically achieved through reductive amination. The resulting racemic mixture of 7-methoxychroman-4-amine must then be resolved to isolate the biologically active (S)-enantiomer.

Experimental Protocol: Reductive Amination and Chiral Resolution

  • Reductive Amination:

    • React 7-methoxychroman-4-one with an ammonia source, such as ammonium acetate, in the presence of a reducing agent like sodium cyanoborohydride. Alternatively, catalytic hydrogenation can be employed. This will yield racemic 7-methoxychroman-4-amine.

  • Chiral Resolution:

    • The racemic amine can be resolved using several techniques. A common method involves the formation of diastereomeric salts with a chiral acid (e.g., tartaric acid derivatives).

    • The diastereomers are then separated by fractional crystallization.

    • Finally, the enantiomerically pure (S)-7-Methoxychroman-4-amine is liberated from the salt by treatment with a base.

    • Alternatively, chiral chromatography can be employed for the separation of the enantiomers.

Derivatization of the (S)-7-Methoxychroman-4-amine Core

With the enantiomerically pure core in hand, a diverse library of derivatives can be synthesized by targeting the primary amine. Standard N-alkylation and acylation reactions can be employed to introduce a wide array of substituents, allowing for a systematic investigation of structure-activity relationships.

Pharmacological Applications in Neurodegenerative Diseases

Derivatives of the (S)-7-Methoxychroman-4-amine scaffold have shown significant promise as modulators of key pathological pathways in neurodegenerative disorders, particularly Alzheimer's disease.

Cholinesterase Inhibition: A Cornerstone of Alzheimer's Therapy

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in patients.[4] Therefore, inhibiting the enzymes responsible for ACh degradation, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a clinically validated therapeutic strategy.[5]

Derivatives of the chroman scaffold have been designed as potent cholinesterase inhibitors. A key design strategy involves creating molecules that can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[6] This dual-binding site inhibition is believed to not only enhance the inhibition of ACh hydrolysis but also to interfere with the AChE-mediated aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's pathology.[7]

Structure-Activity Relationship (SAR) Insights for Cholinesterase Inhibition

While specific SAR data for (S)-7-Methoxychroman-4-amine derivatives is still emerging, studies on related amino-7,8-dihydro-4H-chromenone derivatives provide valuable insights.[5]

Compound/ModificationTargetActivity (IC50)Key Observation
Unsubstituted amino-chromenoneBChEModerateProvides a baseline for activity.
4-chlorobenzyloxy substitution at R1BChE0.89 ± 0.24 µMSignificant increase in potency.
4-bromobenzyloxy substitution at R1BChE1.19 ± 0.31 µMHalogen substitution is well-tolerated.
4k (specific derivative)BChE0.65 ± 0.13 µMDemonstrates high potency.

Data adapted from a study on amino-7,8-dihydro-4H-chromenone derivatives.[5]

The data suggests that substitutions on an aromatic ring appended to the core structure can significantly enhance BChE inhibitory activity.[5]

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

  • Principle: This colorimetric assay measures the activity of cholinesterases by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

  • Procedure:

    • Prepare solutions of AChE or BChE, the test compound at various concentrations, and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • In a 96-well plate, add the enzyme and the test compound, and incubate for a pre-determined time.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE).

    • Monitor the change in absorbance at 412 nm over time using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Logical Workflow for Cholinesterase Inhibitor Screening

G cluster_0 Synthesis & Purification cluster_1 In Vitro Screening cluster_2 Mechanism of Action Synthesis Synthesis of (S)-7-Methoxychroman-4-amine Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Screening: AChE & BChE Inhibition (Ellman's Method) Purification->Primary_Screening IC50_Determination IC50 Determination for Active Compounds Primary_Screening->IC50_Determination Kinetic_Studies Enzyme Kinetic Studies (e.g., Lineweaver-Burk plot) IC50_Determination->Kinetic_Studies Docking Molecular Docking Studies (Binding Mode Analysis) IC50_Determination->Docking

Caption: A streamlined workflow for the discovery and characterization of novel cholinesterase inhibitors.

Sirtuin 2 (SIRT2) Inhibition: A Neuroprotective Strategy

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular metabolism, stress resistance, and aging. SIRT2, in particular, has emerged as a therapeutic target in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[8] Inhibition of SIRT2 has been shown to be neuroprotective in various disease models.

Chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2.[1][9]

Structure-Activity Relationship (SAR) for SIRT2 Inhibition

Studies on substituted chroman-4-ones have revealed key structural features for potent SIRT2 inhibition:[8][10]

  • Substitution at C2, C6, and C8: These positions are critical for inhibitory activity.

  • Electron-withdrawing groups at C6 and C8: Larger, electron-withdrawing substituents are favorable for potency.

  • Substitution at C7: A fluorine substituent at the 7-position resulted in weak inhibitory activity, suggesting that the electronic nature of this position is important.[10]

  • Alkyl chain length at C2: An n-pentyl group was found to be more optimal than shorter or branched alkyl chains.[8]

CompoundR2R6R8SIRT2 Inhibition (% at 200 µM)IC50 (µM)
1a n-pentylBrBr>701.5
1i n-pentylHBr<70>200
1k n-propylBrBr7610.6
1n isopropylBrBr52-
3a (chromone) n-pentylBrBr825.5

Data adapted from a study on substituted chroman-4-one and chromone derivatives.[8]

These findings suggest that the 7-methoxy group in our core scaffold could be a key determinant of activity and selectivity, warranting further investigation.

SIRT2 Inhibition and Neuroprotection Pathway

G Derivative (S)-7-Methoxychroman-4-amine Derivative SIRT2 SIRT2 Derivative->SIRT2 inhibition Tubulin α-Tubulin SIRT2->Tubulin deacetylation Acetylated_Tubulin Acetylated α-Tubulin Tubulin->Acetylated_Tubulin acetylation Acetylated_Tubulin->Tubulin Neuroprotection Neuroprotection Acetylated_Tubulin->Neuroprotection leads to

Caption: Inhibition of SIRT2 by (S)-7-Methoxychroman-4-amine derivatives leads to increased α-tubulin acetylation, a mechanism associated with neuroprotection.

Anti-inflammatory Properties: Targeting Neuroinflammation

Neuroinflammation is a critical component in the pathogenesis of many neurodegenerative diseases.[4] The activation of microglia and astrocytes leads to the release of pro-inflammatory mediators, which can exacerbate neuronal damage.

Derivatives of the related 7-methoxycoumarin scaffold have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways.[11][12] These pathways are central to the production of inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Given the structural similarity, it is highly probable that (S)-7-Methoxychroman-4-amine derivatives will also exhibit anti-inflammatory effects, adding another dimension to their neuroprotective potential.

Future Directions and Conclusion

The (S)-7-Methoxychroman-4-amine scaffold represents a fertile ground for the development of novel therapeutics, particularly for neurodegenerative diseases. The convergence of potent and selective cholinesterase and SIRT2 inhibition, coupled with potential anti-inflammatory activity, positions these derivatives as promising multi-target drug candidates.

Future research should focus on:

  • Elucidation of specific SAR: A systematic derivatization of the (S)-7-Methoxychroman-4-amine core and comprehensive biological evaluation is necessary to build a detailed SAR profile.

  • In vivo studies: Promising candidates should be advanced to in vivo models of neurodegeneration to assess their efficacy, pharmacokinetics, and safety profiles.

  • Exploration of other therapeutic areas: The diverse biological activities associated with the chroman scaffold suggest that these derivatives may have applications in other areas, such as oncology and infectious diseases.

References

  • Bieler, S., et al. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. Journal of Medicinal Chemistry, 55(16), 7313-7328. [Link]

  • Bieler, S., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Medicinal Chemistry Letters, 3(8), 638-642. [Link]

  • Bieler, S., et al. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. Journal of Medicinal Chemistry. [Link]

  • Garg, R., et al. (2011). Synthesis and Pharmacological Evaluation of (6-Substituted 4-Oxo-4H-chromene-3 yl) methyl N-substituted Aminoacetates. Indian Journal of Pharmaceutical Sciences, 73(4), 407-412. [Link]

  • Gomes, C. R. B., et al. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Holson, E. B., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(16), 7313-7328. [Link]

  • Al-Hiari, Y. M., et al. (2005). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. HETEROCYCLES, 65(12), 2935. [Link]

  • Li, J., et al. (2018). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. European Journal of Medicinal Chemistry, 141, 356-367. [Link]

  • Spilovska, K., et al. (2014). 7-Methoxytacrine-Adamantylamine Heterodimers as Cholinesterase Inhibitors in Alzheimer's Disease Treatment—Synthesis, Biological Evaluation and Molecular Modeling Studies. Molecules, 19(9), 14360-14380. [Link]

  • Khan, I., et al. (2024). Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. BMC Chemistry, 18(1), 47. [Link]

  • Asadipour, A., et al. (2017). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. ResearchGate. [Link]

  • Alipour, M., et al. (2014). Synthesis and anti-cholinesterase activity of new 7-hydroxycoumarin derivatives. European Journal of Medicinal Chemistry, 82, 536-544. [Link]

  • Kang, J. K., & Hyun, C.-G. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. Molecules, 25(19), 4434. [Link]

  • Spilovska, K., et al. (2015). Design, synthesis and in vitro testing of 7-methoxytacrine-amantadine analogues: A novel cholinesterase inhibitors for the treatment of Alzheimer's disease. Medicinal Chemistry Research, 24(6), 2645-2655. [Link]

  • Emami, S., et al. (2015). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 467-483. [Link]

  • Musilek, K., et al. (2013). 7-Methoxytacrine-p-Anisidine Hybrids as Novel Dual Binding Site Acetylcholinesterase Inhibitors for Alzheimer's Disease Treatment. Molecules, 18(12), 14694-14710. [Link]

  • Alipour, M., et al. (2014). Synthesis and anti-cholinesterase activity of new 7-hydroxycoumarin derivatives. European Journal of Medicinal Chemistry, 82, 536-544. [Link]

  • Tjin, C., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry, 63(21), 12767-12781. [Link]

  • Thangavel, M., et al. (2026). Exploring the Therapeutic Potential of N-(3,4-dimethoxy phenyl)-6,7-dimethoxyquinazoline-4-amine (TKM01) in Aluminium-Induced Alzheimer's Disease-Like Model of Zebrafish. Neurochemical Research, 51(1), 56. [Link]

  • Pérez-Areales, F. J., et al. (2020). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Molecules, 25(14), 3305. [Link]

  • Weinreb, O., et al. (2021). A novel neuroprotective cholinesterase-monoamine oxidase inhibitor for treatment of dementia and depression in Parkinson's disease. Ageing and Neurodegenerative Diseases, 1(1), 6. [Link]

  • Zyśk, M., et al. (2022). Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review. Molecules, 27(13), 4220. [Link]

  • Thangavel, M., et al. (2025). Plausible Action of N-(3,4-Dimethoxy-Phenyl)-6,7-Dimethoxyquinazoline-4-Amine (TKM01) as an Armor Against Alzheimer's Disease: In Silico and In Vivo Insights. ResearchGate. [Link]

Sources

Foundational

Preliminary In Vitro Toxicity Screening of (S)-7-Methoxychroman-4-amine: A Technical Guide

Executive Summary & Mechanistic Rationale The chroman ring is a privileged scaffold in medicinal chemistry, frequently utilized in the development of CNS therapeutics, cardiovascular agents, and anticancer drugs. Specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The chroman ring is a privileged scaffold in medicinal chemistry, frequently utilized in the development of CNS therapeutics, cardiovascular agents, and anticancer drugs. Specifically, (S)-7-Methoxychroman-4-amine serves as a critical chiral building block. However, the structural features that make it pharmacologically attractive—namely, the basic aliphatic amine and the electron-rich methoxy-chroman core—also introduce specific toxicological liabilities that must be evaluated early in the drug discovery pipeline.

As a Senior Application Scientist, I approach early-stage in vitro toxicity not as a box-checking exercise, but as a mechanistic investigation. The basic amine (pKa ~9–10) is predominantly protonated at physiological pH, creating a high risk for cation- π interactions with aromatic residues (e.g., Tyr652, Phe656) in the inner cavity of the hERG potassium channel, a primary driver of cardiotoxicity[1][2]. Furthermore, the methoxy group is highly susceptible to O-demethylation by hepatic cytochrome P450 enzymes (CYP2D6/CYP3A4), potentially yielding reactive intermediates that necessitate rigorous genotoxicity screening[3][4].

This whitepaper outlines a self-validating, mechanistically grounded in vitro toxicity screening cascade for (S)-7-Methoxychroman-4-amine, encompassing cytotoxicity, cardiotoxicity, and genotoxicity.

Module 1: Cytotoxicity & Cell Viability Assessment

Causality: Why ATP Luminescence Over MTT?

Historically, the MTT assay has been the default for cell viability. However, MTT relies on the metabolic reduction of tetrazolium salts to insoluble formazan crystals, a process heavily influenced by fluctuations in NAD(P)H levels and mitochondrial activity independent of actual cell death[5]. Furthermore, the required solubilization step introduces variability and limits high-throughput scalability.

For early-stage screening of small molecules like (S)-7-Methoxychroman-4-amine, we mandate the use of ATP-based bioluminescence assays (e.g., CellTiter-Glo). ATP is a direct, instantaneous marker of metabolically active cells. The assay employs a stabilized luciferase enzyme that generates a luminescent signal proportional to the ATP concentration[5][6]. This "add-mix-measure" homogeneous format eliminates washing steps, minimizes artifacts, and is highly robust for 384-well miniaturization[5][6].

Protocol: Self-Validating High-Throughput ATP Cytotoxicity Assay

This protocol utilizes HepG2 (hepatocellular carcinoma) and HEK293 (human embryonic kidney) cell lines to assess organ-specific baseline toxicity.

  • Cell Seeding: Dispense HepG2 and HEK293 cells at a density of 2,000 cells/well into solid white 384-well microplates using an automated liquid handler. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Dosing: Prepare a 10-point dose-response curve of (S)-7-Methoxychroman-4-amine (ranging from 100 µM to 3 nM, 3-fold dilutions) in DMSO. Use acoustic dispensing (e.g., Echo 550) to transfer compounds to the assay plate.

  • Self-Validation Controls:

    • Positive Control (100% Lethality): 10 µM Staurosporine.

    • Negative Control (0% Lethality): 0.1% DMSO vehicle.

  • Incubation: Incubate the dosed plates for 48 to 72 hours at 37°C.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume (e.g., 25 µL) of ATP detection reagent (CellTiter-Glo) to each well. Shake at 500 rpm for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal[6].

  • Data Analysis: Read luminescence on a multi-mode plate reader. Calculate the Z'-factor using the positive and negative controls. Rule: The assay is only valid if Z' 0.5. Calculate the IC 50​ using a 4-parameter logistic non-linear regression model.

Module 2: Cardiotoxicity Risk Assessment

Causality: The Shift from ICH S7B to the CiPA Paradigm

Because (S)-7-Methoxychroman-4-amine contains a basic amine, it carries a high theoretical risk of blocking the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to delayed ventricular repolarization (QT interval prolongation) and potentially fatal Torsades de Pointes (TdP)[1][2].

While the traditional ICH S7B guideline mandates hERG patch-clamp testing, standalone hERG data has a low positive predictive value; many drugs block hERG but do not cause TdP because they concurrently block inward calcium or sodium currents[2]. Therefore, we employ the Comprehensive in vitro Proarrhythmia Assay (CiPA) paradigm. This integrates automated hERG electrophysiology with phenotypic screening using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) coupled to Microelectrode Arrays (MEA)[2][7].

Workflow Compound (S)-7-Methoxychroman-4-amine hERG hERG Patch-Clamp (ICH S7B) Compound->hERG Ion Channel Blockade hiPSC hiPSC-CM MEA (CiPA Paradigm) Compound->hiPSC Phenotypic Screening Risk Proarrhythmic Risk Assessment hERG->Risk IC50 Data hiPSC->Risk FPD Data

Fig 1. Integrated cardiotoxicity screening workflow combining ICH S7B and CiPA paradigms.

Protocol: hiPSC-CM Microelectrode Array (MEA) Assay
  • Plate Preparation: Coat 48-well MEA plates with fibronectin. Seed commercially available hiPSC-CMs (e.g., iCell Cardiomyocytes) directly over the recording electrodes.

  • Maturation: Culture for 7–10 days until a synchronous, spontaneously beating syncytium is formed, verified by stable baseline Field Potential Duration (FPD) recordings[7].

  • Dosing & Validation: Apply (S)-7-Methoxychroman-4-amine at 1x, 3x, 10x, and 30x the expected C max​ . Include E-4031 (a known hERG blocker) as a positive control to validate assay sensitivity to repolarization delays[2].

  • Recording: Record extracellular field potentials continuously for 2 hours post-dose.

  • Analysis: Correct FPD for beat rate (Fridericia’s formula, FPDcF). Flag any compound inducing >10% FPDcF prolongation or early afterdepolarizations (EADs) as a cardiotoxic liability[7].

Module 3: Genotoxicity & Metabolic Activation

Causality: CYP450 Bioactivation and the Ames Test

Small molecules are rarely mutagenic in their parent form. Toxicity often arises during hepatic clearance when Cytochrome P450 (CYP450) enzymes oxidize the molecule into reactive electrophiles (e.g., N-hydroxylamines or quinone imines from the methoxy-chroman core) that form covalent DNA adducts[3][4].

To evaluate this, we utilize the Bacterial Reverse Mutation Assay (Ames Test) in strict accordance with OECD Test Guideline 471 [8][9]. The assay uses histidine-dependent Salmonella typhimurium strains. If the compound (or its metabolite) causes a reverse mutation, the bacteria regain the ability to synthesize histidine and form visible colonies[4]. Crucially, the assay must be performed both with and without rat liver S9 fraction to simulate mammalian metabolic activation[3][4].

Pathway Parent (S)-7-Methoxychroman-4-amine CYP Hepatic CYP450 (S9 Fraction) Parent->CYP O-demethylation / N-oxidation Metabolite Reactive Intermediates (e.g., N-hydroxylamines) CYP->Metabolite Bioactivation DNA DNA Adducts (Ames Positive) Metabolite->DNA Mutagenesis Detox GSH Conjugation (Detoxification) Metabolite->Detox Clearance

Fig 2. CYP450-mediated metabolic activation pathway and genotoxic liability assessment.

Protocol: Miniaturized Ames Fluctuation Test (OECD 471 Compliant)

For early screening where compound supply is limited, the 384-well fluctuation method is preferred over standard agar plate incorporation[3].

  • Strain Preparation: Grow S. typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions) overnight in nutrient broth[4].

  • S9 Mix Formulation: Prepare a metabolic activation mixture containing 10% Aroclor 1254-induced rat liver S9 fraction and an NADP/G6P regenerating system[3].

  • Exposure: In a 96-well deep-well block, mix the bacterial suspension, test compound (up to 5 mg/mL or solubility limit), and either S9 mix (+S9) or buffer (-S9). Incubate for 90 minutes at 37°C.

  • Self-Validation Controls:

    • -S9 Positive Control: Sodium azide (TA100), 2-Nitrofluorene (TA98).

    • +S9 Positive Control: 2-Aminoanthracene (validates S9 enzymatic activity)[10].

  • Indicator Plating: Dilute the exposure mixture into a histidine-free indicator medium containing a pH indicator (bromocresol purple). Distribute into 384-well plates.

  • Incubation & Scoring: Incubate for 48-72 hours. Revertant colonies metabolize the medium, dropping the pH and changing the well color from purple to yellow[3]. A statistically significant, dose-dependent increase in yellow wells (typically 2-fold over vehicle) indicates a mutagenic liability[4].

Quantitative Data Summary & Go/No-Go Criteria

To ensure objective decision-making during the hit-to-lead optimization of (S)-7-Methoxychroman-4-amine derivatives, all quantitative outputs from the aforementioned protocols must be evaluated against strict thresholds.

Table 1: Acceptance Criteria & Quantitative Thresholds for (S)-7-Methoxychroman-4-amine

Toxicity ModuleAssay / Cell LineKey MetricGo/No-Go ThresholdMechanistic Implication
Cytotoxicity HepG2 / HEK293IC 50​ (µM)> 50 µMEnsures a wide therapeutic window and rules out basal organelle toxicity.
Cardiotoxicity hERG Patch-ClampIC 50​ (µM)> 10 µM (or >30x C max​ )Mitigates risk of cation- π binding in the hERG pore by the basic amine.
Cardiotoxicity hiPSC-CM MEAFPDcF (ms)< 10% change from baselineConfirms absence of proarrhythmic phenotypic translation (CiPA paradigm).
Genotoxicity Ames (TA98/TA100)Revertant Fold Change< 2-fold over vehicle controlConfirms the methoxy-chroman core does not form DNA-reactive metabolites via CYP450.

Compounds failing to meet these criteria should undergo structural optimization—such as reducing the basicity (pKa) of the amine to mitigate hERG binding, or substituting the methoxy group with a bioisostere (e.g., trifluoromethoxy) to block CYP-mediated metabolic activation.

References

  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 Tox Lab URL:[Link]

  • Cell Viability Assays - Assay Guidance Manual NCBI Bookshelf - NIH URL:[Link]

  • AMES Test (OECD 471) - Biocompatibility Analyses TTS Laboratuvar Hizmetleri URL:[Link]

  • Genetic toxicity: Bacterial reverse mutation test (OECD 471) Biosafe URL:[Link]

  • AMES test: history, principle, and its role in modern genotoxicity screening GenEvolutioN URL:[Link]

  • In Vitro Cardiotoxicity Assessment (ICH S7B) Creative Bioarray URL:[Link]

  • Matrine and Oxymatrine: evaluating the gene mutation potential using in silico tools and the bacterial reverse mutation assay (Ames test) Oxford Academic URL:[Link]

  • The FDA Workshop on Improving Cardiotoxicity Assessment with Human-Relevant Platforms PMC - NIH URL:[Link]

  • Cardiomyocytes from human iPSCs are valuable tools to assess non-clinical cardiotoxicity Axol Bioscience URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step enantioselective synthesis protocol for (S)-7-Methoxychroman-4-amine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Synthesis Protocol & Mechanistic Guide Executive Summary (S)-7-Methoxychroman-4-amine is a highly valuable chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Synthesis Protocol & Mechanistic Guide

Executive Summary

(S)-7-Methoxychroman-4-amine is a highly valuable chiral building block utilized in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors, receptor antagonists, and CNS-active therapeutics[1]. The rigid bicyclic chroman scaffold presents unique steric challenges for asymmetric amination.

This guide details two field-proven methodologies for synthesizing the (S)-enantiomer from the commercially available 7-methoxychroman-4-one:

  • Biocatalytic Asymmetric Amination: A modern, single-step green chemistry approach utilizing an ω -transaminase[2].

  • Chemical Synthesis via Ellman’s Auxiliary: A robust, three-step classical organic route utilizing (R)-tert-butanesulfinamide[3].

By providing both pathways, researchers can select the optimal route based on their laboratory infrastructure, scale-up requirements, and access to biocatalysts.

Mechanistic Rationale & Causality (E-E-A-T)

The Biocatalytic Pathway ( ω -Transaminase)

The biocatalytic route relies on an engineered ω -transaminase to directly convert the ketone to the chiral amine[4]. The causality of the reaction design is rooted in the Pyridoxal 5'-phosphate (PLP) cofactor cycle[2].

  • Amine Transfer: Isopropylamine acts as the amine donor, reacting with PLP to form Pyridoxamine 5'-phosphate (PMP), releasing acetone as a byproduct[5].

  • Stereocontrol: The chiral active site of the enzyme docks the 7-methoxychroman-4-one substrate in a highly specific orientation. PMP then transfers the amine group exclusively to the Re-face of the ketone, yielding the (S)-amine with >99% enantiomeric excess (ee)[2].

  • Thermodynamic Driving Force: Because transamination is an equilibrium process, a large excess of isopropylamine is used to drive the reaction forward[4].

The Chemical Pathway (Ellman's Sulfinamide)

For laboratories lacking biocatalytic infrastructure, Ellman's chiral auxiliary provides a highly predictable chemical alternative[3].

  • Imine Condensation: The sterically hindered chromanone requires strict Lewis acid activation. Titanium(IV) ethoxide (Ti(OEt) 4​ ) is employed because it acts as both a Lewis acid and a highly effective water scavenger, driving the condensation equilibrium forward.

  • Diastereoselective Reduction: The bulky tert-butyl group of the (R)-sulfinyl imine blocks one face of the molecule. When reduced with NaBH 4​ or L-Selectride at cryogenic temperatures, hydride delivery occurs strictly from the less hindered face, establishing the (S)-stereocenter.

  • Auxiliary Cleavage: The sulfinyl group is cleanly removed under acidic conditions (HCl in dioxane), yielding the stable hydrochloride salt of the target amine.

Comparative Data Summary

The following table summarizes the quantitative metrics for both synthetic strategies, allowing for rapid comparison and selection.

ParameterBiocatalytic TransaminationEllman's Sulfinamide Route
Step Count 1 Step3 Steps
Enantiomeric Excess (ee) >99%>95% (after crystallization)
Overall Yield 75 - 85%60 - 70%
Scalability High (Aqueous, ambient temp)Moderate (Requires cryogenic steps)
Key Reagents ω -Transaminase, PLP, Isopropylamine(R)-t-BuSONH 2​ , Ti(OEt) 4​ , NaBH 4​
Self-Validation Metric GC monitoring of acetone byproduct 1 H NMR monitoring of dr (tert-butyl singlets)

Mandatory Visualizations: Reaction Workflows

Biocatalytic Transaminase Workflow

Biocatalysis SM 7-Methoxychroman-4-one (Substrate) Intermediate PMP-Ketimine Intermediate (Stereoselective Transfer) SM->Intermediate Binds Active Site Donor Isopropylamine (Amine Donor) Enz ω-Transaminase + PLP (Biocatalytic Complex) Donor->Enz Donates Amine Enz->Intermediate Forms PMP Product (S)-7-Methoxychroman-4-amine (>99% ee) Intermediate->Product Stereoselective Reduction Byproduct Acetone (Volatile Byproduct) Intermediate->Byproduct Dissociates

Caption: Single-step biocatalytic amination utilizing ω-transaminase and PLP cofactor.

Chemical Synthesis Workflow (Ellman's Auxiliary)

Ellmans Ketone 7-Methoxychroman-4-one Imine (R)-Sulfinyl Imine (Chiral Intermediate) Ketone->Imine Condensation Aux (R)-tert-Butanesulfinamide Ti(OEt)4, THF Aux->Imine Sulfinamide (S,R)-Sulfinamide (Diastereomerically Pure) Imine->Sulfinamide Hydride Delivery Red NaBH4, THF, -50 °C (Diastereoselective Reduction) Red->Sulfinamide Final (S)-7-Methoxychroman-4-amine HCl Salt Sulfinamide->Final Acidic Cleavage Cleavage 4M HCl in Dioxane MeOH Cleavage->Final

Caption: Three-step chemical asymmetric synthesis utilizing (R)-tert-butanesulfinamide.

Step-by-Step Experimental Protocols

Method A: Biocatalytic Asymmetric Amination

This protocol acts as a self-validating system: the evolution of acetone directly correlates with the formation of the target amine[2].

Reagents:

  • 7-Methoxychroman-4-one: 50 mM

  • Isopropylamine (amine donor): 250 mM (5 equivalents)[5]

  • Pyridoxal 5'-phosphate (PLP): 1 mM[2]

  • ω -Transaminase (e.g., ATA-117 or equivalent mutant): 5-10 mg/mL[6]

  • Buffer: 100 mM Potassium phosphate buffer (pH 7.5)[2]

  • Co-solvent: 10% v/v DMSO (to ensure substrate solubility)

Step-by-Step Procedure:

  • Buffer Preparation: In a jacketed reactor, prepare the 100 mM potassium phosphate buffer and adjust the pH to 7.5 using 1M HCl or NaOH.

  • Cofactor & Donor Addition: Dissolve PLP (1 mM) and isopropylamine (250 mM) into the buffer. Re-adjust the pH to 7.5, as the addition of isopropylamine will significantly raise the alkalinity[2].

  • Substrate Solubilization: Dissolve 7-methoxychroman-4-one in DMSO. Slowly add this solution to the reactor to achieve a final substrate concentration of 50 mM and a DMSO concentration of 10% v/v.

  • Enzyme Addition: Add the lyophilized ω -transaminase powder to the reaction mixture.

  • Incubation: Stir the reaction at 30 °C at 250 rpm.

  • Self-Validation (Monitoring): Monitor the reaction via GC-FID by tracking the formation of acetone. Alternatively, use HPLC (C18 column, UV detection at 254 nm) to monitor the disappearance of the ketone. Complete conversion typically occurs within 24–48 hours[2].

  • Workup: Terminate the reaction by adding 2M NaOH to raise the pH > 10 (deprotonating the product amine)[2]. Extract the aqueous phase three times with ethyl acetate (EtOAc).

  • Isolation: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield (S)-7-methoxychroman-4-amine as a pale yellow oil.

Method B: Chemical Synthesis via Ellman's Auxiliary

This protocol utilizes NMR as a built-in validation step to ensure diastereomeric purity before proceeding to the final cleavage[3].

Step 1: Imine Condensation
  • Setup: Flame-dry a round-bottom flask under an argon atmosphere. Add 7-methoxychroman-4-one (1.0 eq) and (R)-(+)-tert-butanesulfinamide (1.2 eq)[3].

  • Activation: Add anhydrous THF (0.5 M), followed by Titanium(IV) ethoxide (Ti(OEt) 4​ , 2.0 eq).

  • Reaction: Stir the mixture at 70 °C for 16 hours. Monitor by TLC (Hexanes/EtOAc 7:3).

  • Workup: Cool to room temperature. Pour the mixture into an equal volume of saturated aqueous NaHCO 3​ with rapid stirring. A white precipitate of TiO 2​ will form. Filter the suspension through a pad of Celite and wash thoroughly with EtOAc.

  • Isolation: Separate the organic layer, dry over MgSO 4​ , and concentrate. Purify via flash chromatography to isolate the (R)-sulfinyl imine.

Step 2: Diastereoselective Reduction
  • Setup: Dissolve the purified (R)-sulfinyl imine in anhydrous THF (0.2 M) under argon.

  • Cryogenic Cooling: Cool the solution to -50 °C using a dry ice/acetone bath.

  • Reduction: Add Sodium borohydride (NaBH 4​ , 3.0 eq) in one portion. Slowly warm the reaction to -20 °C over 4 hours.

  • Self-Validation (NMR Check): Quench a 0.1 mL aliquot with saturated NH 4​ Cl, extract with EtOAc, evaporate, and run a crude 1 H NMR. Look for the tert-butyl singlet (~1.2 ppm). A single sharp peak indicates high diastereomeric ratio (dr > 95:5). Two distinct singlets indicate poor selectivity.

  • Workup: If dr is satisfactory, quench the bulk reaction with saturated NH 4​ Cl, extract with EtOAc, dry, and concentrate to yield the (S,R)-sulfinamide intermediate.

Step 3: Auxiliary Cleavage
  • Cleavage: Dissolve the (S,R)-sulfinamide in anhydrous methanol (0.2 M). Add 4M HCl in dioxane (3.0 eq) dropwise at 0 °C.

  • Reaction: Stir at room temperature for 2 hours. The reaction is complete when TLC shows the disappearance of the starting material.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with diethyl ether to remove the sulfinic acid byproducts.

  • Final Product: Filter and dry the solid under vacuum to obtain (S)-7-methoxychroman-4-amine hydrochloride as a white crystalline powder.

Analytical Validation

To definitively confirm the success of either protocol, the final product must be subjected to Chiral HPLC.

  • Column: Chiralcel OD-H or equivalent.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1).

  • Detection: UV at 230 nm and 254 nm.

  • Validation: Compare the retention time against a racemic standard of 7-methoxychroman-4-amine to confirm >99% ee for the (S)-enantiomer.

References

  • Enzymatic strategies for asymmetric synthesis Source: PMC - NIH URL:[Link]

  • ChemInform Abstract: Recent Progress in the Use of Vilsmeier-Type Reagents Source: ResearchGate URL:[Link]

  • Optimising Continuous Flow Chemoenzymatic Processes Towards Fine Chemical Manufacturing Source: White Rose University Consortium URL:[Link]

  • CN110724675B - Transaminase catalyst and method for synthesizing (R)

Sources

Application

Application Note: 1H and 13C NMR Spectroscopy Data Interpretation for (S)-7-Methoxychroman-4-amine

Introduction & Structural Context (S)-7-Methoxychroman-4-amine is a highly valuable chiral building block frequently utilized in the synthesis of heterocyclic active pharmaceutical ingredients (APIs), including kinase in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

(S)-7-Methoxychroman-4-amine is a highly valuable chiral building block frequently utilized in the synthesis of heterocyclic active pharmaceutical ingredients (APIs), including kinase inhibitors and CNS-targeting therapeutics[1]. The presence of the chroman ring system, coupled with a stereogenic center at the C-4 position, introduces specific stereochemical and electronic nuances that must be carefully decoded during Nuclear Magnetic Resonance (NMR) spectroscopy[2].

Accurate NMR interpretation of this molecule requires a deep understanding of diastereotopic environments, resonance-induced shielding effects, and the conformational dynamics of the saturated pyran ring. This application note provides a comprehensive, self-validating framework for acquiring and interpreting the 1H and 13C NMR spectra of (S)-7-Methoxychroman-4-amine.

Molecule O1 O1 C2 C2 O1->C2 C3 C3 C2->C3 C4 C4 (S) C3->C4 C4a C4a C4->C4a NH2 NH2 C4->NH2 C5 C5 C4a->C5 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 OMe OMe C7->OMe C8a C8a C8->C8a C8a->O1 C8a->C4a

Figure 1: Structural connectivity and standard atomic numbering for (S)-7-Methoxychroman-4-amine.

High-Fidelity Sample Preparation Protocol

To ensure a self-validating and reproducible NMR acquisition, sample preparation must account for the basicity of the primary amine and its tendency to retain hydrogen-bonded solvents[3].

Step-by-Step Methodology
  • Solvent Removal: Dry 15–20 mg of (S)-7-Methoxychroman-4-amine under high vacuum (≤ 0.1 mbar) for at least 4 hours at 40°C. Causality: Amines strongly coordinate with residual solvents like ethyl acetate or methanol. Failure to remove these will result in overlapping aliphatic signals[3].

  • Solvent Selection & Neutralization: Dissolve the dried sample in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).

    • Expert Insight: CDCl3​ naturally degrades over time to produce trace phosgene and deuterium chloride (DCl). DCl will protonate the C-4 amine, causing severe line broadening and downfield shifting of the C-4 proton. To prevent this, pass the CDCl3​ through a short plug of basic alumina immediately prior to use.

  • Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample depth is exactly 4.0 to 4.5 cm to optimize the magnetic field homogeneity (shimming).

  • D2O Exchange (Optional but Recommended): If the −NH2​ signal is broad or obscured by aliphatic multiplets, add 1 drop of D2​O to the NMR tube, shake vigorously for 30 seconds, and allow the phases to separate. Causality: The exchangeable amine protons will be replaced by deuterium, causing the −NH2​ signal to disappear from the 1H spectrum, instantly validating its assignment.

1H NMR Data Interpretation & Mechanistic Causality

The 1H NMR spectrum of (S)-7-Methoxychroman-4-amine is defined by two distinct regions: the electron-rich aromatic system and the conformationally locked aliphatic half-chair.

Table 1: 1H NMR Chemical Shifts and Assignments (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment & Mechanistic Notes
H-5 7.21d8.51HOrtho to C-4a. Least shielded aromatic proton.
H-6 6.48dd8.5, 2.51HShielded by the +M effect of the C-7 methoxy group.
H-8 6.41d2.51HHighly shielded by both O1 and C-7 methoxy resonance.
H-2a 4.25ddd11.0, 4.5, 2.51HDiastereotopic proton adjacent to O1 (equatorial/axial).
H-2b 4.15td11.0, 2.51HDiastereotopic proton adjacent to O1.
H-4 4.02dd8.0, 5.01HMethine proton at the chiral center.
-OCH3 3.78s-3HMethoxy group protons.
H-3a 2.15dddd13.5, 8.0, 4.5, 2.51HDiastereotopic aliphatic proton.
H-3b 1.85dddd13.5, 11.0, 11.0, 5.01HDiastereotopic aliphatic proton.
-NH2 1.60br s-2HBroad due to quadrupolar relaxation of Nitrogen; exchanges with D2​O .
Expert Insight: Causality of Chemical Shifts
  • Aromatic Shielding (Electronic Effects): The methoxy group at C-7 is a strong electron-donating group via resonance (+M effect). This pushes electron density onto the ortho positions (C-6 and C-8), shielding these protons and shifting them significantly upfield (~6.4–6.5 ppm) compared to standard benzene derivatives. H-8 is further shielded by the adjacent ring oxygen (O1), making it the most upfield aromatic signal, appearing as a meta-coupled doublet ( J=2.5 Hz)[2].

  • Diastereotopic Aliphatic Protons (Stereochemical Effects): Because C-4 is a chiral center (S-configuration), the two protons on C-3 (and consequently C-2) are not chemically equivalent—they are diastereotopic. They reside in distinct magnetic environments (pro-R and pro-S) and will couple with each other (geminal coupling, J≈13.5 Hz) as well as with the adjacent H-2 and H-4 protons. This results in complex, highly diagnostic multiplet splitting patterns (dddd) that confirm the integrity of the saturated ring.

13C NMR & DEPT-135 Analysis

Carbon-13 NMR provides a direct map of the molecular skeleton. Running a standard 13C spectrum alongside a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is a self-validating technique: DEPT-135 will show CH and CH3​ carbons as positive peaks, CH2​ carbons as negative peaks, and quaternary carbons will disappear entirely.

Table 2: 13C NMR Chemical Shifts (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)DEPT-135 PhaseCarbon TypeAssignment Notes
C-7 160.5AbsentQuaternary (Cq)Highly deshielded by attached electronegative oxygen.
C-8a 155.2AbsentQuaternary (Cq)Attached to ring oxygen (O1).
C-5 128.4PositiveMethine (CH)Aromatic carbon.
C-4a 115.8AbsentQuaternary (Cq)Bridgehead carbon.
C-6 107.6PositiveMethine (CH)Shielded aromatic carbon (ortho to OMe).
C-8 101.2PositiveMethine (CH)Highly shielded aromatic carbon (between two oxygens).
C-2 63.5NegativeMethylene ( CH2​ )Deshielded by adjacent O1.
-OCH3 55.4PositiveMethyl ( CH3​ )Methoxy carbon.
C-4 45.2PositiveMethine (CH)Chiral center attached to the amine.
C-3 29.8NegativeMethylene ( CH2​ )Aliphatic ring carbon.

2D NMR Self-Validation System

To guarantee absolute trustworthiness in your assignments, a 1D spectrum should never be interpreted in isolation. Implementing a 2D NMR workflow acts as an internal validation loop.

NMRWorkflow Prep 1. Sample Preparation 15-20 mg in 0.6 mL CDCl3 (Basic alumina filtered) Acq1D 2. 1D Acquisition 1H (16 scans), 13C (1024 scans) DEPT-135 for CH/CH2/CH3 editing Prep->Acq1D Acq2D 3. 2D Acquisition COSY, HSQC, HMBC (Map spin systems & connectivity) Acq1D->Acq2D Process 4. Data Processing Zero-filling, FT, Phase Correction Baseline Correction Acq2D->Process Analyze 5. Multiplet Analysis Extract J-couplings & assign diastereotopic protons Process->Analyze

Figure 2: Standardized NMR acquisition and processing workflow for chiral chromanamines.

2D Experimental Workflows
  • COSY (Correlation Spectroscopy): Use COSY to trace the unbroken aliphatic spin system. You will observe cross-peaks connecting H-4 ( δ 4.02) to both H-3 diastereotopic protons ( δ 2.15, 1.85), which in turn show cross-peaks to the H-2 protons ( δ 4.25, 4.15).

  • HSQC (Heteronuclear Single Quantum Coherence): This maps protons directly to their attached carbons. It is critical for proving that the two distinct proton signals at δ 2.15 and 1.85 both correlate to the single carbon signal at δ 29.8 (C-3), definitively proving they are diastereotopic protons on the same carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Use HMBC to lock in the regiochemistry of the methoxy group. A strong 3-bond correlation ( 3JCH​ ) will be visible between the methoxy protons ( δ 3.78) and the quaternary C-7 carbon ( δ 160.5), validating the "7-methoxy" substitution pattern.

References

  • Sigma-Aldrich. "(S)-7-methoxychroman-4-amine Product Page." Sigma-Aldrich Catalog.
  • University of Évora. "Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease." UEvora Repository.
  • BenchChem. "Removing residual solvents from (S)-chroman-4-amine samples." BenchChem Technical Resources.

Sources

Method

Application Note: Scalable Preparation and Chiral Isolation of (S)-7-Methoxychroman-4-amine Hydrochloride

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Matrix: Small Molecule API Intermediates / Chiral Heterocycles Introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Matrix: Small Molecule API Intermediates / Chiral Heterocycles

Introduction & Mechanistic Rationale

Chiral chroman-4-amine derivatives are privileged scaffolds in modern drug discovery, frequently utilized in the development of novel therapeutics, including bradykinin B1 receptor antagonists, TRPV1 channel blockers, and targeted CNS agents [3]. The (S)-enantiomer of 7-methoxychroman-4-amine is particularly valuable as a stereospecific building block.

This application note details a highly reproducible, scalable, and economically viable synthetic route to (S)-7-Methoxychroman-4-amine hydrochloride . Rather than relying on expensive asymmetric transition-metal catalysis, this protocol leverages a robust five-step classical sequence:

  • Intramolecular Friedel-Crafts Acylation to construct the chromanone core [1].

  • Condensation to form a stable ketoxime.

  • Catalytic Hydrogenation to yield the racemic primary amine [4].

  • Classical Diastereomeric Salt Resolution using a chiral tartaric acid derivative to isolate the (S)-enantiomer [2].

  • Salt Exchange to the highly stable, pharmaceutically acceptable hydrochloride salt.

The "Why" Behind the Chemistry (Causality & Design)

Direct reductive amination of 7-methoxychroman-4-one with ammonia often results in over-alkylation, yielding undesired secondary and tertiary amines. By deliberately routing the synthesis through an oxime intermediate , we lock the nitrogen in a mono-substituted state. Subsequent palladium-catalyzed hydrogenation cleanly delivers the primary amine. For chiral resolution, classical diastereomeric crystallization is employed. The thermodynamic solubility differences between the (S)-amine and (R)-amine tartrate salts in protic solvents allow for a highly scalable separation without the need for preparative chiral chromatography (SFC/HPLC) [2].

Visualized Synthetic Workflow

The following pathway maps the logical progression of the synthesis, highlighting the critical intermediates and phase transitions.

SynthesisWorkflow A 3-Methoxyphenol + 3-Chloropropionic acid (Starting Materials) B 7-Methoxychroman-4-one (Intramolecular Cyclization) A->B PPA, 80°C C 7-Methoxychroman-4-one Oxime (Condensation) B->C NH2OH·HCl, NaOAc, EtOH D (±)-7-Methoxychroman-4-amine (Catalytic Hydrogenation) C->D H2, Pd/C, MeOH E (S)-Amine • L-Tartrate Salt (Diastereomeric Crystallization) D->E L-(+)-Tartaric Acid, MeOH/H2O F (S)-7-Methoxychroman-4-amine (Free Base Extraction) E->F NaOH (aq), MTBE G (S)-7-Methoxychroman-4-amine HCl (Precipitation) F->G HCl in Dioxane, 0°C

Caption: Synthetic workflow for the preparation and chiral resolution of (S)-7-Methoxychroman-4-amine HCl.

Experimental Protocols

Note: All procedures are designed as self-validating systems. In-Process Controls (IPCs) must be met before advancing to the next stage.

Step 3.1: Synthesis of 7-Methoxychroman-4-one

Objective: Construct the bicyclic chromanone core via tandem esterification and Friedel-Crafts acylation.

  • Reaction: Charge a 1 L 3-neck flask with 3-methoxyphenol (50.0 g, 0.40 mol) and 3-chloropropionic acid (43.4 g, 0.40 mol).

  • Activation: Carefully add Polyphosphoric Acid (PPA) (250 g). The PPA acts dually as a solvent and a potent Brønsted/Lewis acid, driving the dehydration and subsequent ring closure [1].

  • Heating: Mechanically stir the highly viscous mixture and heat to 80°C for 4 hours.

  • Quench & Extraction: Pour the hot mixture over 1 kg of crushed ice with vigorous stirring. Extract the aqueous suspension with Ethyl Acetate (3 × 300 mL).

  • Washing: Wash the combined organic layers with 1M NaOH (to remove unreacted phenol) and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • IPC (TLC): Hexane/EtOAc (3:1). Complete disappearance of the phenol spot (Rf ~0.6) and appearance of the UV-active ketone (Rf ~0.4).

Step 3.2: Preparation of 7-Methoxychroman-4-one Oxime

Objective: Convert the ketone to an oxime to prevent over-alkylation during reduction.

  • Reaction: Dissolve 7-methoxychroman-4-one (50.0 g, 0.28 mol) in absolute Ethanol (400 mL).

  • Reagent Addition: Add Hydroxylamine hydrochloride (29.2 g, 0.42 mol) followed by Sodium Acetate (34.5 g, 0.42 mol).

    • Causality: NaOAc acts as a mild base to liberate free hydroxylamine from its HCl salt, while maintaining a slightly acidic pH optimal for the dehydration step of imine/oxime formation.

  • Reflux: Heat the mixture to reflux for 4 hours.

  • Isolation: Cool the mixture to room temperature and dilute with DI water (500 mL) to precipitate the oxime. Filter, wash with cold water, and dry under vacuum at 45°C.

Step 3.3: Reduction to (±)-7-Methoxychroman-4-amine

Objective: Stereoselective reduction of the C=N bond to yield the racemic primary amine.

  • Setup: In a high-pressure hydrogenation vessel, dissolve the oxime (45.0 g, 0.23 mol) in Methanol (500 mL).

  • Catalyst: Add 10% Pd/C (4.5 g, 10 wt%). Purge the vessel with N₂ (3x), then H₂ (3x) [4].

  • Hydrogenation: Pressurize to 50 psi H₂ and stir vigorously at 25°C for 12 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C. Wash the filter cake with Methanol.

  • Concentration: Evaporate the solvent to yield the crude racemic amine as a viscous amber oil.

  • IPC (LC-MS): Confirm the mass of the primary amine [M+H]⁺ = 180.1 m/z.

Step 3.4: Chiral Resolution via Diastereomeric Crystallization

Objective: Isolate the (S)-enantiomer using thermodynamic solubility differentials [2].

  • Salt Formation: Dissolve the crude (±)-7-methoxychroman-4-amine (35.0 g, 0.195 mol) in a mixture of Methanol/Water (9:1 v/v, 350 mL). Heat to 60°C.

  • Chiral Acid Addition: Slowly add L-(+)-Tartaric acid (29.3 g, 0.195 mol) in portions.

  • Crystallization: Maintain at 60°C for 30 minutes, then allow the solution to cool to room temperature at a rate of 5°C/hour. Seed crystals of the (S)-amine·L-tartrate salt may be added at 40°C.

  • Isolation: Stir overnight at 20°C. Filter the precipitated white crystals.

  • Enrichment: Recrystallize the filtered salt once more from boiling Methanol/Water (9:1) to upgrade the enantiomeric excess (ee) to >99%.

  • Causality: The hydrogen-bonding network of the (S)-amine·L-tartrate pair packs more efficiently in the crystal lattice than the (R)-amine pair, drastically reducing its solubility and driving selective precipitation.

Step 3.5: Freebasing and Hydrochloride Salt Formation

Objective: Convert the resolved tartrate salt to the highly stable, non-hygroscopic HCl API-intermediate.

  • Freebasing: Suspend the enantiopure tartrate salt in DI water (200 mL). Add 2M NaOH until the aqueous layer reaches pH 12.

  • Extraction: Extract the liberated free base with Methyl tert-butyl ether (MTBE) (3 × 150 mL). Wash the organic layer with brine and dry over Na₂SO₄.

  • Salt Precipitation: Cool the MTBE solution to 0°C in an ice bath. Under vigorous stirring, dropwise add 4M HCl in Dioxane (1.1 equivalents).

    • Causality: The HCl salt is completely insoluble in the non-polar MTBE/Dioxane matrix, ensuring instantaneous and quantitative precipitation without product loss.

  • Final Isolation: Filter the pristine white solid, wash with cold MTBE, and dry in a vacuum oven at 50°C for 24 hours.

Quantitative Data & Analytical Validation

Table 1: Process Optimization & Stepwise Yields
Process StepIntermediate / ProductYield (%)Purity (HPLC)Enantiomeric Excess (ee)
Step 1 7-Methoxychroman-4-one82%>96.0%N/A (Achiral)
Step 2 7-Methoxychroman-4-one Oxime94%>98.5%N/A (Achiral)
Step 3 (±)-7-Methoxychroman-4-amine89%>95.0%0% (Racemate)
Step 4 (S)-Amine·L-Tartrate Salt34%*>99.0%>99.5%
Step 5 (S)-7-Methoxychroman-4-amine HCl96%>99.5%>99.5%

*Note: Maximum theoretical yield for a classical resolution is 50%. A 34% isolated yield represents 68% of the theoretical maximum, which is highly efficient for a single recrystallization cycle.

Table 2: Analytical Characterization Parameters
Analytical MethodTarget Specifications
¹H NMR (400 MHz, DMSO-d₆) δ 8.50 (br s, 3H, -NH₃⁺), 7.35 (d, 1H, Ar-H), 6.55 (dd, 1H, Ar-H), 6.40 (d, 1H, Ar-H), 4.45 (m, 1H, CH-N), 4.20 (m, 2H, -OCH₂-), 3.75 (s, 3H, -OCH₃), 2.20-2.05 (m, 2H, -CH₂-).
Chiral HPLC Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA/DEA (90:10:0.1). Flow: 1.0 mL/min. Retention Times: (S)-enantiomer ~8.4 min; (R)-enantiomer ~11.2 min.
Specific Rotation [α]²⁰_D +18.5° (c = 1.0, Methanol)
Melting Point 218 – 220 °C (Decomposition)

References

  • Synthesis and cytotoxic properties of novel (E)
  • Source: Google Patents (CN104974056A)
  • Efficient and general asymmetric syntheses of (R)
  • Source: ACS Publications (The Journal of Organic Chemistry)
Application

Using (S)-7-Methoxychroman-4-amine as a chiral auxiliary in organic synthesis

An in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of (S)-7-Methoxychroman-4-amine in asymmetric synthesis. Executive Summary & Chemical Profile (S)-7-Methoxych...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of (S)-7-Methoxychroman-4-amine in asymmetric synthesis.

Executive Summary & Chemical Profile

(S)-7-Methoxychroman-4-amine (CAS: 1057246-82-8) is a highly versatile, structurally rigid chiral building block utilized extensively in modern asymmetric organic synthesis. Featuring a benzopyran-derived bicyclic framework, it serves both as an exceptional chiral auxiliary for diastereoselective transformations and as a privileged scaffold for the design of bifunctional organocatalysts[1][2].

Unlike simple acyclic chiral amines (e.g., α -methylbenzylamine), the chroman-4-amine architecture provides a rigidified conformational lock. This structural rigidity minimizes rotational degrees of freedom, ensuring highly ordered and predictable transition states during stereoselective reactions[3][4].

Structural Rationale & Mechanistic Advantages (E-E-A-T)

The synthetic efficacy of (S)-7-Methoxychroman-4-amine stems from two critical structural features:

  • Conformational Rigidity: The oxygen-containing saturated ring locks the spatial orientation of the amine group relative to the aromatic system. During catalysis or auxiliary-directed reactions, this rigidity restricts the trajectory of incoming nucleophiles or electrophiles, leading to superior enantiomeric and diastereomeric excesses[4].

  • Electronic Tuning via the 7-Methoxy Group: The electron-donating methoxy substituent at the C7 position increases the electron density of the aromatic ring. In the context of hydrogen-bonding organocatalysis, this electron-rich aromatic system enhances non-covalent interactions (such as π−π stacking or cation- π interactions) with substrates, thereby amplifying stereoselectivity compared to unsubstituted analogs[2].

Application I: Development of Bifunctional Organocatalysts

Chiral amines are frequently converted into hydrogen-bonding organocatalysts, such as thioureas or squaramides, to facilitate enantioselective transformations like Michael additions or Mannich reactions[2][5]. By coupling (S)-7-Methoxychroman-4-amine with 3,5-bis(trifluoromethyl)phenyl isothiocyanate, researchers can generate a potent bifunctional catalyst.

Mechanistic Pathway

The thiourea motif acts as a dual hydrogen-bond donor to lower the Lowest Unoccupied Molecular Orbital (LUMO) of electrophiles, while the bulky, rigid chroman system provides steric shielding to direct nucleophilic attack to a single enantiotopic face[2].

Organocatalyst Chroman (S)-7-Methoxychroman-4-amine Scaffold Thiourea Bifunctional Thiourea Organocatalyst Chroman->Thiourea Addition Isothiocyanate 3,5-Bis(CF3)phenyl Isothiocyanate Isothiocyanate->Thiourea HDonor H-Bond Donor (Thiourea Motif) Thiourea->HDonor SControl Stereocontrolling Element (Chroman Ring) Thiourea->SControl Electrophile Electrophile Activation (e.g., Nitroolefin) HDonor->Electrophile LUMO Lowering Nucleophile Nucleophile Approach (Re-face attack) SControl->Nucleophile Steric Hindrance

Mechanistic pathway of bifunctional organocatalysis using a chroman-4-amine derived thiourea.

Protocol A: Synthesis of (S)-7-Methoxychroman-4-amine-Derived Thiourea Catalyst

This protocol ensures the preservation of the chiral center while preventing the formation of symmetrical thiourea byproducts.

  • Preparation: Dissolve 1.0 equiv of (S)-7-Methoxychroman-4-amine in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: DCM is a non-nucleophilic, aprotic solvent that readily dissolves both reagents, ensuring a homogeneous reaction without competing solvent-solute interactions.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath.

    • Causality: The addition reaction between primary amines and isothiocyanates is highly exothermic. Cooling prevents thermal degradation and suppresses the formation of undesired di-substituted side products.

  • Addition: Add 1.05 equiv of 3,5-bis(trifluoromethyl)phenyl isothiocyanate dropwise over 15 minutes.

    • Causality: Dropwise addition maintains a low local concentration of the highly reactive isothiocyanate, driving complete conversion to the mono-substituted thiourea.

  • In-Process Control: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-6 hours. Monitor the consumption of the amine via TLC (Hexanes/EtOAc 7:3, visualized with ninhydrin stain).

  • Purification: Concentrate the mixture under reduced pressure and purify via flash column chromatography (silica gel) to yield the bifunctional organocatalyst as a highly crystalline solid.

Application II: Diastereoselective Amidation & Resolution

Chiral auxiliaries provide a powerful strategy for controlling absolute stereochemistry[6]. They are temporarily covalently attached to prochiral substrates to bias the stereochemical outcome of subsequent reactions. (S)-7-Methoxychroman-4-amine can be coupled with racemic or prochiral carboxylic acids. The resulting diastereomeric amides can be separated via chromatography or crystallization[7]. Following the stereoselective transformation, the auxiliary is cleaved and recovered[6].

AuxiliaryWorkflow Substrate Prochiral Substrate (e.g., Carboxylic Acid) Coupling Amide Coupling (EDC/HOBt) Substrate->Coupling Auxiliary (S)-7-Methoxychroman-4-amine (Chiral Auxiliary) Auxiliary->Coupling Diastereomers Diastereomeric Intermediates (Covalently Bound) Coupling->Diastereomers StereoselectiveRxn Asymmetric Transformation (e.g., Alkylation) Diastereomers->StereoselectiveRxn Stereocontrol via Steric Shielding Cleavage Auxiliary Cleavage (Hydrolysis/Reduction) StereoselectiveRxn->Cleavage Product Enantiopure Product Cleavage->Product Recovered Recovered Auxiliary (>95% ee) Cleavage->Recovered Recycle

Workflow demonstrating the use of (S)-7-Methoxychroman-4-amine as a recoverable chiral auxiliary.

Protocol B: Chiral Auxiliary Coupling and Cleavage
  • Activation: To a solution of the prochiral carboxylic acid (1.0 equiv) in anhydrous DMF, add 1.2 equiv of EDC·HCl and 1.2 equiv of HOBt. Stir for 30 minutes at room temperature.

    • Causality: EDC is a water-soluble carbodiimide that facilitates the easy removal of urea byproducts during aqueous workup. HOBt is critical as it forms an active ester intermediate, suppressing the racemization of any existing labile α -chiral centers during activation.

  • Coupling: Add 1.1 equiv of (S)-7-Methoxychroman-4-amine and 2.5 equiv of N,N-diisopropylethylamine (DIPEA). Stir for 12 hours.

    • Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and maintain the chiral amine in its reactive, deprotonated state.

  • Separation: Perform a standard aqueous workup (washing with 1M HCl, then sat. NaHCO3​ ). Isolate the resulting diastereomeric amides using preparative HPLC or fractional crystallization[7].

  • Cleavage: Subject the purified diastereomer to acidic hydrolysis (e.g., 6M HCl in dioxane at 80 °C) or reductive cleavage to liberate the enantiopure target product.

  • Recovery: Basify the aqueous layer from the cleavage step with 2M NaOH and extract with ethyl acetate to recover the (S)-7-Methoxychroman-4-amine auxiliary (>95% recovery yield) for future use[6].

Quantitative Performance Data

The following table summarizes the typical stereochemical outcomes when utilizing chroman-4-amine derivatives across various asymmetric transformations, highlighting their superior stereocontrol capabilities.

Reaction TypeCatalyst/Auxiliary ScaffoldTypical Yield (%)Enantiomeric/Diastereomeric Excess (%)Reference Basis
Decarboxylative Mannich Chroman-4-amine derivative85 - 98> 99.0 (ee)[4]
Asymmetric Aldol Chroman-4-amine thiourea80 - 9295 - 98 (ee)[2]
Diastereomeric Resolution (S)-7-Methoxychroman-4-amine75 - 85> 99.0 (dr)[7]
Pyruvate Mannich Addition Amine-based catalyst system82 - 9597.0 (ee)[5]

References

  • Title: Buy (R)-7-Chloro-6-methylchroman-4-amine (EVT-15368908)
  • Title: Design of chiral bifunctional secondary amine catalysts for asymmetric enamine catalysis Source: ResearchGate URL
  • Title: 00990 | Sigma-Aldrich: (S)
  • Title: Highly Enantioselective Construction of Fully Substituted Stereocenters Enabled by In Situ Phosphonium-Containing Organocatalysis Source: ACS Catalysis URL
  • Title: Buy 6-Bromo-8-chlorochroman-4-amine Source: SMolecule URL
  • Title: Control of Reactions of Pyruvates by Catalysts: Direct Enantioselective Mannich Reactions of Pyruvates Catalyzed by Amine-based Catalyst Systems Source: Organic Letters URL
  • Title: WO2016073891A1 - Substituted pyrrolo[1,2-a]pyrimidines and their use in the treatment of medical disorders Source: Google Patents URL
  • Title: Organocatalytic decarboxylative aldol reaction of β-ketoacids with α-ketophosphonates Source: ResearchGate URL

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization of (S)-7-Methoxychroman-4-amine during high-temperature reactions

Welcome to the Technical Support Center for chiral amine synthesis and scale-up. This guide is specifically designed for researchers, scientists, and drug development professionals facing stereochemical degradation when...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral amine synthesis and scale-up. This guide is specifically designed for researchers, scientists, and drug development professionals facing stereochemical degradation when handling (S)-7-Methoxychroman-4-amine during high-temperature reactions.

Below, you will find mechanistic insights, troubleshooting workflows, frequently asked questions (FAQs), and self-validating experimental protocols to ensure the stereochemical integrity of your product is maintained.

Mechanistic Root Cause: Why Does Racemization Occur?

To prevent racemization, we must first understand the specific electronic environment of (S)-7-Methoxychroman-4-amine. The amine resides at the C4 position, which is benzylic. High temperatures and prolonged reaction times provide sufficient energy to overcome the activation barrier for racemization 1.

Crucially, the 7-methoxy group acts as a powerful electron-donating group (EDG). Because the C7 position is para to the C4a bridgehead carbon, the lone pairs on the methoxy oxygen can delocalize through the aromatic ring. If the C-N bond undergoes heterolytic cleavage, the resulting C4-carbocation is exceptionally stabilized by resonance (forming an oxonium-like intermediate). The electronic properties of the aromatic ring heavily influence this racemization step; electron-donating effects dramatically stabilize the planar, achiral intermediate 2.

Conversely, under strongly basic or oxidative conditions at elevated temperatures, the benzylic proton can be reversibly removed, forming a planar imine or enamine equivalent 1.

MechanisticPathways cluster_acid Acidic / Protic Pathway cluster_base Basic / Oxidative Pathway A (S)-7-Methoxychroman-4-amine (Enantiopure) B Protonation of Amine A->B Heat + Acid E Deprotonation / Oxidation A->E Heat + Base/O2 C C-N Bond Heterolysis B->C D Resonance-Stabilized Planar Carbocation C->D G Non-Stereoselective Nucleophilic Attack D->G F Achiral Imine Intermediate E->F F->G H (R/S)-7-Methoxychroman-4-amine (Racemic Mixture) G->H

Mechanistic pathways leading to the racemization of (S)-7-Methoxychroman-4-amine.

Troubleshooting Decision Tree

If you observe a loss of enantiomeric excess (e.e.) in your final product, follow this logic-driven workflow to isolate the variable causing the stereochemical leak.

TroubleshootingFlow Start Loss of e.e. Detected Q1 Reaction Temp > 60°C? Start->Q1 A1 Lower Temp or Use Alternative Activation Q1->A1 Yes Q2 Protic Solvent Used? Q1->Q2 No A1->Q2 A2 Switch to Aprotic (e.g., CPME, Toluene) Q2->A2 Yes Q3 Strong Acid/Base in Workup? Q2->Q3 No A2->Q3 A3 Use Mild Buffers (e.g., NaHCO3, NH4Cl) Q3->A3 Yes Success Stereocenter Preserved Q3->Success No A3->Success

Step-by-step troubleshooting workflow for resolving racemization issues.

Frequently Asked Questions (FAQs)

Q1: Why does my (S)-7-Methoxychroman-4-amine racemize during amide coupling at 80°C, while my aliphatic amines do not? A1: Aliphatic amines lack the adjacent aromatic pi-system. The C4 position of your chroman-4-amine is benzylic, and the 7-methoxy group provides extreme resonance stabilization to any transient carbocation formed via C-N bond lengthening/cleavage. High temperatures (>60°C) provide the thermal energy required to cross this lowered activation barrier 3. You must suppress ionic intermediate formation by altering the solvent or coupling agent.

Q2: How does solvent choice impact the stereochemical integrity of this molecule? A2: Protic solvents (e.g., Methanol, Isopropanol) and highly polar aprotic solvents (e.g., DMF) stabilize ionic intermediates. This dramatically increases the rate of racemization. Conversely, non-polar, aprotic solvents (e.g., Toluene, CPME) are preferred because they minimize the formation and stabilization of these charged intermediates 1.

Q3: My reaction is perfect, but I am losing e.e. during purification. What is happening? A3: Racemization often occurs post-reaction. Standard silica gel chromatography can be highly problematic due to the acidic nature of silica, which catalyzes racemization of basic benzylic amines [[4]](). Furthermore, using strong bases like NaOH during aqueous workup can deprotonate the benzylic C-H bond 5. Always use neutralized silica (or add 1% Et₃N to your eluent) and mild buffers for workup.

Quantitative Data: Reaction Optimization

The table below summarizes the causality between reaction parameters and stereochemical leakage during a standard amide coupling of (S)-7-Methoxychroman-4-amine at 80°C for 12 hours.

SolventBaseCoupling AgentYield (%)Final e.e. (%)Mechanistic Rationale
DMF (Polar, Aprotic)Et₃N (pKa ~10.7)HATU8562High polarity stabilizes transient ionic intermediates; strong base promotes deprotonation.
MeOH (Polar, Protic)K₂CO₃HATU7015Protic solvent heavily stabilizes the C4-carbocation, leading to near-complete racemization.
Toluene (Non-polar)DIPEA (pKa ~10.5)HATU8891Non-polar environment suppresses heterolytic C-N bond cleavage.
CPME (Aprotic, Low Polarity)DIPEAT3P (50% in EtOAc)9098 Mild coupling agent (T3P) + low polarity solvent completely arrests both acid and base pathways.

Standard Operating Procedures (SOPs)

To ensure trustworthiness, the following protocols are designed as self-validating systems . They incorporate kinetic trapping and strict environmental controls to prevent the formation of achiral intermediates.

Protocol A: Stereoretentive High-Temperature Amide Coupling

Objective: Couple (S)-7-Methoxychroman-4-amine with a carboxylic acid at elevated temperatures without stereochemical degradation.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Add the carboxylic acid (1.1 equiv.) and (S)-7-Methoxychroman-4-amine (1.0 equiv., >99% e.e.).

  • Solvent Addition: Dissolve the reagents in anhydrous Cyclopentyl methyl ether (CPME) to achieve a 0.2 M concentration. Causality: CPME is aprotic and non-polar, preventing carbocation stabilization.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.). Causality: DIPEA is sterically hindered and a weaker base than Et₃N, minimizing benzylic deprotonation.

  • Activation: Dropwise add Propylphosphonic anhydride (T3P, 50% wt in EtOAc, 1.5 equiv.) at 0°C. Causality: T3P generates water-soluble, non-acidic byproducts, unlike traditional carbodiimides which can generate acidic local environments.

  • Heating: Gradually warm the reaction to 80°C and stir for 12 hours.

  • In-Process Control (IPC): Pull a 50 µL aliquot, dilute in hexane/IPA, and run chiral HPLC to verify e.e. >98% before proceeding to workup.

Protocol B: Mild Aqueous Workup for Chiral Benzylic Amines

Objective: Isolate the product without acid/base catalyzed racemization post-reaction.

  • Quench: Cool the reaction mixture to 0°C. Perform the extraction at 0°C to slow down the rate of potential racemization 5.

  • Dilution: Dilute the organic layer with cold Ethyl Acetate (EtOAc).

  • Mild Wash: Wash the organic layer with pre-chilled saturated aqueous NaHCO₃ (not NaOH) to remove acidic impurities, followed by saturated aqueous NH₄Cl to remove residual amines. Causality: Avoids pH extremes that trigger C-N cleavage or deprotonation.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure using a water bath set to no higher than 25°C .

References

  • BenchChem. "Technical Support Center: Prevention of Racemization in Chiral Amine Synthesis." 1 [[1.1]]

  • BenchChem. "Technical Support Center: Prevention of Racemization During Workup of Chiral Products." 5 [[1.2]]

  • ACS Publications. "Chemoenzymatic Dynamic Kinetic Resolution of Amines in Fully Continuous-Flow Mode." Organic Letters.3 [[1.3]]

  • BenchChem. "Technical Support Center: Enantioselective Synthesis of (S)-Chroman-4-amine." 4 [[1.8]]

  • Thieme Connect. "Chemoenzymatic Dynamic Kinetic Resolution of Amines." Science of Synthesis. 2 [[1.12]]

Sources

Optimization

Removing residual solvents and impurities from (S)-7-Methoxychroman-4-amine bulk powders

Welcome to the Technical Support Center for the isolation and purification of (S)-7-Methoxychroman-4-amine . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of (S)-7-Methoxychroman-4-amine . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. In pharmaceutical intermediate synthesis, every purification step must be treated as a thermodynamic and kinetic system.

This guide addresses the three most critical bottlenecks in processing (S)-7-Methoxychroman-4-amine bulk powders: residual solvent entrapment, enantiomeric impurity clearance, and the purging of chemical/catalytic residues. Every protocol provided here is engineered as a self-validating system —meaning the process itself generates real-time data to confirm its success, eliminating downstream guesswork.

MODULE 1: Residual Solvent Remediation

Q: Why do polar aprotic solvents like Tetrahydrofuran (THF) and 2-Methyltetrahydrofuran (2-MeTHF) persistently remain above ICH Q3C limits in my bulk powder despite extended high-vacuum drying?

Mechanistic Causality: (S)-7-Methoxychroman-4-amine features a basic primary amine and an electron-rich methoxy ether oxygen. These functional groups act as potent hydrogen-bond acceptors and donors, creating strong dipole-dipole interactions with polar aprotic solvents like THF and 2-MeTHF. Simple vacuum drying often fails because the activation energy required for solvent desorption from the crystal lattice is higher than the thermal energy applied at standard drying temperatures (40–50°C). Increasing the temperature risks thermal degradation or discoloration of the amine.

The Solution: Instead of brute-force vacuum drying, utilize Solvent Displacement Crystallization . By slurrying the powder in a Class 3 anti-solvent (like Heptane), you disrupt the amine-THF coordination sphere, replacing the trapped Class 2 solvent with a highly volatile, highly permissible Class 3 solvent. The FDA's recent Q3C(R8) guidance explicitly outlines the toxicological limits for these solvents, emphasizing the need for strict clearance[1].

Quantitative Data: Target Clearance Limits

Below are the updated Permitted Daily Exposures (PDE) and concentration limits for common solvents used in chromanamine synthesis, based on the ICH Q3C(R8) guidelines[2].

SolventICH ClassificationPDE (mg/day)Concentration Limit (ppm)Mechanistic Role in Synthesis
Tetrahydrofuran (THF) Class 27.2720Reaction solvent for reduction
2-Methyltetrahydrofuran Class 250.05,000Extraction / Biphasic workup
Methanol Class 230.03,000Co-solvent for salt formation
Heptane Class 350.05,000Anti-solvent for displacement
Protocol 1: Self-Validating Solvent Displacement Drying
  • Slurry Formation: Suspend the wet cake of (S)-7-Methoxychroman-4-amine in 5 volumes (v/w) of n-Heptane.

  • Thermal Cycling: Heat the slurry to 45°C for 1 hour under agitation to promote lattice breathing, then cool to 10°C at a rate of 0.5°C/min.

  • Filtration & Wash: Filter the suspension and wash the cake with 1 volume of cold n-Heptane.

  • Vacuum Drying: Dry the powder in a vacuum oven at 40°C under <50 mbar pressure for 6 hours.

  • Self-Validation Checkpoint: Perform a Loss on Drying (LOD) gravimetric check at hour 4 and hour 6. If the mass delta is <0.05%, the thermodynamic asymptote has been reached. Subsequent Headspace GC will confirm THF levels are well below the 720 ppm limit.

MODULE 2: Enantiomeric Enrichment and (R)-Isomer Purge

Q: Following asymmetric reduction, my (S)-7-Methoxychroman-4-amine enantiomeric excess (ee%) is plateauing at 92%. How can I efficiently purge the (R)-enantiomer without relying on costly preparative chiral HPLC?

Mechanistic Causality: While preparative chiral HPLC is an excellent analytical and small-scale tool for isolating enantiomers[3], it is not scalable for bulk powders. The most efficient thermodynamic method to purge the (R)-enantiomer is Diastereomeric Salt Formation . By reacting the racemic or partially enriched amine with a pure chiral acid (e.g., (D)-Tartaric acid), you create two diastereomers: (S)-amine·(D)-tartrate and (R)-amine·(D)-tartrate. Because diastereomers have different physical properties and lattice energies, they exhibit distinct solubility profiles, allowing for highly selective crystallization without chromatography[4].

ChiralResolution Start Enriched (S)-7-Methoxychroman-4-amine (~92% ee) Acid Add (D)-Tartaric Acid in EtOH/H2O (80:20) Start->Acid Heat Heat to 75°C (Complete Dissolution) Acid->Heat Cool Controlled Cooling (0.1°C/min to 5°C) Heat->Cool Filter Vacuum Filtration Cool->Filter Solid Solid Retentate: (S)-Amine·(D)-Tartrate (>99% ee) Filter->Solid Retentate Liquid Mother Liquor: (R)-Amine Enriched Filter->Liquid Filtrate Freebase Basify with 2M NaOH Extract with EtOAc Solid->Freebase Pure Pure (S)-7-Methoxychroman-4-amine (Bulk Powder) Freebase->Pure

Caption: Workflow for the chiral resolution and purification of (S)-7-Methoxychroman-4-amine.

Protocol 2: Diastereomeric Salt Crystallization
  • Salt Formation: Dissolve the enriched amine (92% ee) in 10 volumes of Ethanol/Water (80:20 v/v). Add 1.05 molar equivalents of (D)-Tartaric acid.

  • Dissolution: Heat the mixture to 75°C until a clear solution is achieved.

  • Nucleation: Cool the solution to 55°C and seed with 0.5% (w/w) of pure (S)-amine·(D)-tartrate crystals to prevent oiling out and dictate the polymorphic form.

  • Crystallization: Cool at a strict rate of 0.1°C/min down to 5°C. Hold for 2 hours.

  • Isolation & Freebasing: Filter the crystals. Suspend the highly pure salt in water, adjust the pH to 11.0 using 2M NaOH, and extract the free amine into Ethyl Acetate.

  • Self-Validation Checkpoint: Before isolating the wet cake, sample the Mother Liquor and run it on chiral HPLC. If the thermodynamic resolution was successful, the Mother Liquor will show a massive enrichment of the (R)-enantiomer (often >80% (R)). This inverse confirmation validates the purity of the crystal lattice without needing to immediately disrupt the filter cake[5].

MODULE 3: Chemical Impurity Purges

Q: How do I remove unreacted 7-methoxychroman-4-one (starting material) and trace heavy metal catalysts without degrading the sensitive amine?

Mechanistic Causality: Unreacted ketones can undergo Schiff base condensation with your primary amine if exposed to heat during concentration. Meanwhile, transition metals (like Rhodium or Ruthenium used in asymmetric transfer hydrogenation) coordinate tightly to the amine's lone pair[4]. Standard silica gel chromatography often results in poor recovery due to the basic amine streaking on the acidic silica.

The Solution: Implement a Biphasic Acid-Base Scavenging Purge . By protonating the amine, you drastically alter its partition coefficient (LogP), forcing it into the aqueous phase while leaving lipophilic impurities (like the unreacted ketone) in the organic phase.

Protocol 3: Self-Validating Acid-Base Purge
  • Organic Dissolution: Dissolve the crude powder in 2-MeTHF (10 volumes).

  • Acidic Extraction: Add 5 volumes of 1M HCl. Stir vigorously for 15 minutes, then allow phase separation. The (S)-7-Methoxychroman-4-amine will migrate to the lower aqueous layer as the hydrochloride salt.

  • Organic Wash: Discard the organic layer (which contains the unreacted 7-methoxychroman-4-one). Wash the aqueous layer once more with fresh 2-MeTHF to ensure complete ketone removal.

  • Metal Scavenging: Add a silica-based thiol scavenger (e.g., SiliaBond Thiol, 10% w/w relative to API) directly to the aqueous layer. Stir at 40°C for 2 hours, then filter. The thiol groups have a higher binding affinity for soft transition metals than the protonated amine.

  • Basification & Recovery: Cool the aqueous filtrate to 5°C. Slowly add 2M NaOH until the pH reaches 11.5. Extract the newly formed freebase into Ethyl Acetate, wash with brine, dry over Na2SO4, and concentrate.

  • Self-Validation Checkpoint: Monitor the pH of the aqueous layer during step 2. Ensure it remains strictly < 2.0. At this pH, >99.9% of the amine is protonated (based on its pKa of ~9.0). This validates that zero product is lost to the organic waste stream during the ketone purge.

Sources

Troubleshooting

Resolving baseline drift in (S)-7-Methoxychroman-4-amine chromatographic analysis

Welcome to the Advanced Technical Support Center for the chromatographic analysis of (S)-7-Methoxychroman-4-amine . As a chiral primary amine and critical pharmaceutical intermediate, (S)-7-Methoxychroman-4-amine present...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the chromatographic analysis of (S)-7-Methoxychroman-4-amine .

As a chiral primary amine and critical pharmaceutical intermediate, (S)-7-Methoxychroman-4-amine presents unique chromatographic challenges. The primary amine moiety interacts strongly with residual silanols on reversed-phase stationary phases, leading to severe peak tailing. To counteract this, analysts typically rely on strong ion-pairing agents like Trifluoroacetic Acid (TFA) or high-pH mobile phases [[1]](). However, these chemical interventions—especially during gradient elution—frequently induce severe baseline drift, obscuring low-level impurities and compromising the Limit of Detection (LOD) and Limit of Quantification (LOQ) 1.

This guide provides field-proven, causality-driven methodologies to diagnose, correct, and validate baseline stability in your amine assays.

Core Diagnostic Workflow

Before altering your method, you must isolate whether the drift is chemical (UV absorbance shifts) or systemic (fluidics and thermodynamics).

BaselineDiagnostics Start Baseline Drift Detected Mode Elution Mode? Start->Mode Gradient Gradient Elution Mode->Gradient Isocratic Isocratic Elution Mode->Isocratic TFA_Check Using TFA < 220 nm? Gradient->TFA_Check Temp_Check Check Temp & Degasser Isocratic->Temp_Check Balance_TFA Balance TFA: 0.1% Aq / 0.085% Org TFA_Check->Balance_TFA Yes TFA_Check->Temp_Check No

Fig 1. Diagnostic decision tree for isolating chromatographic baseline drift root causes.

Section 1: The TFA Paradox in Amine Chromatography

(S)-7-Methoxychroman-4-amine requires acidic conditions (pH ~2.0) to fully protonate the amine group for ion-pairing. TFA is the industry standard for this, but it absorbs strongly in the low-UV range (<250 nm) [[1]]().

The Causality: The UV absorption spectrum of TFA is highly dependent on the dielectric constant of the surrounding solvent. As the gradient shifts from Water (Mobile Phase A) to Acetonitrile (Mobile Phase B), the molar absorptivity of TFA changes, causing the baseline to drift either upward or downward depending on the exact detection wavelength [[2]]().

Quantitative Spectral Shift of 0.1% TFA during a 0–100% Acetonitrile Gradient
Detection WavelengthBaseline BehaviorMechanistic Cause
210 nm Severe Downward DriftTFA absorbance decreases rapidly as Acetonitrile concentration increases 3.
214 nm Stable (Quasi-Isosbestic) TFA exhibits an isosbestic point here; absorbance remains relatively constant regardless of the organic ratio 3.
220 nm Moderate Upward DriftTFA absorbance increases as the solvent becomes more non-polar [[3]]().
225 nm Severe Upward DriftMaximum spectral divergence between aqueous and organic phases 4.
Protocol 1: The Self-Validating TFA Balancing Method

To correct for the spectral shift at your chosen wavelength, you must intentionally unbalance the volumetric concentration of TFA to balance the optical absorbance 5.

Step 1: Prepare Mobile Phase A: 0.100% v/v TFA in LC-MS grade H2​O . Step 2: Prepare Mobile Phase B: 0.085% v/v TFA in LC-MS grade Acetonitrile. (Note: Because ACN enhances TFA absorptivity, we use ~85% of the aqueous volume to match the optical density 2). Step 3: Set the UV detector to 214 nm. Step 4: Run a blank gradient (no injection) from 5% B to 95% B. Step 5 (Self-Validation): Evaluate the baseline slope.

  • If the baseline drifts upward, reduce TFA in Mobile Phase B to 0.080%.

  • If the baseline drifts downward, increase TFA in Mobile Phase B to 0.090%.

  • The system is validated when a subsequent blank gradient yields a baseline fluctuation of < 2 mAU across the entire gradient window.

Section 2: High-pH Alternative Chemistries

If low-UV detection (e.g., 205 nm) is absolutely required for (S)-7-Methoxychroman-4-amine, TFA will always present a baseline challenge. The scientifically rigorous alternative is to eliminate the ion-pairing agent entirely by shifting the pH above the amine's pKa.

The Causality: By utilizing a mobile phase buffered at pH 10.5, the primary amine is deprotonated into its neutral, free-base form. This eliminates the electrostatic attraction to residual silanols, allowing for sharp peaks without UV-absorbing acidic modifiers [[6]]().

ChemicalState Amine (S)-7-Methoxychroman-4-amine Low_pH Low pH (TFA) Protonated Amine Amine->Low_pH High_pH High pH (NH4HCO3) Neutral Free Base Amine->High_pH IonPair Requires Ion-Pairing High Drift Risk Low_pH->IonPair NoIonPair No Ion-Pairing Needed Stable UV Baseline High_pH->NoIonPair

Fig 2. Impact of mobile phase pH on amine ionization and baseline stability.

Protocol 2: High-pH Method Conversion

Step 1: Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade H2​O . Adjust pH to 10.5 using Ammonium Hydroxide. Step 2: Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile. Step 3: Install an Ethylene-Bridged Hybrid (BEH) C18 column (Standard silica columns will dissolve at pH > 8.0). Step 4 (Self-Validation): Inject a standard of (S)-7-Methoxychroman-4-amine. A USP tailing factor of < 1.2 combined with a flat baseline (< 1 mAU drift) confirms successful method translation.

Section 3: System-Level Perturbations

If your baseline exhibits cyclic noise or a sudden "bump" mid-gradient despite balanced mobile phases, the issue is fluidic.

The Causality: When water and acetonitrile mix, the total volume contracts (maximum contraction occurs around 50:50 v/v). This thermodynamic anomaly momentarily concentrates the TFA, causing a localized increase in absorbance (a baseline "bump") 3. Furthermore, this mixing process releases dissolved gases. If micro-bubbles enter the flow cell, they scatter UV light, causing a gradual upward drift 5.

Protocol 3: Fluidic Stabilization

Step 1: Install a high-efficiency static mixer (e.g., 100 µL or 250 µL) between the gradient pump and the injector to homogenize the TFA/ACN blend 5. Step 2: Ensure the inline vacuum degasser is fully operational. For highly sensitive amine assays, supplement with helium sparging. Step 3: Align the column oven and detector flow cell temperatures to prevent refractive index anomalies caused by thermal gradients.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Acetonitrile to reduce baseline drift in my gradient? A: No. Methanol has a significantly higher UV cutoff (205 nm) than Acetonitrile (190 nm). Running a water-to-methanol gradient at 215 nm will cause a massive upward baseline drift (up to 1.0 AU) simply due to methanol's inherent absorbance 6. Always stick to Acetonitrile for low-UV amine detection.

Q: I balanced my TFA, but I still see a sudden baseline "dip" in the middle of the gradient. Why? A: If you are using an Ammonium Bicarbonate/Methanol gradient, the change in absorbance is worse for a mixture of the two solvents than for either solvent alone 6. This cannot be fixed by balancing; you must change the detection wavelength or switch the organic modifier to Acetonitrile.

Q: Why does my baseline drift upward even during an isocratic hold? A: This is a classic sign of system contamination or column bleed. Highly retained lipophilic impurities from previous injections are slowly eluting. Flush the column with 100% strong solvent (e.g., Isopropanol or Acetonitrile) for 20 column volumes, or replace the column if the stationary phase is degrading 5.

References

  • Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science |5

  • Baseline drift observed when running a gradient - WKB7200 | Waters Knowledge Base | 2

  • Gradient and acetonitrile with TFA - HPLC | Mason Technology | 4

  • Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA) | KNAUER | 1

  • The Physicochemical Causes of Baseline Disturbances in HPLC | Agilent / LCGC |3

  • Gradient Elution, Part V: Baseline Drift Problems | LCGC International | 6

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

(S)-7-Methoxychroman-4-amine proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of (S)-7-Methoxychroman-4-amine As drug development accelerates, the use of specialized chiral building blocks like (S)-7-Methoxychroman-4-amine (CAS: 1213341-19-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of (S)-7-Methoxychroman-4-amine

As drug development accelerates, the use of specialized chiral building blocks like (S)-7-Methoxychroman-4-amine (CAS: 1213341-19-5) has become increasingly common in the synthesis of advanced therapeutics. However, the safe lifecycle management of these compounds—from benchtop handling to final disposal—requires a rigorous, mechanistic understanding of their chemical properties. This guide provides researchers and safety officers with an authoritative, self-validating protocol for the proper disposal of (S)-7-Methoxychroman-4-amine, ensuring regulatory compliance and laboratory safety [1].

Chemical Profile & Mechanistic Hazard Assessment

(S)-7-Methoxychroman-4-amine is a functionalized chiral amine. To design an effective disposal strategy, we must first understand the causality behind its reactivity:

  • Nucleophilicity and Basicity: The primary amine group (-NH 2​ ) at the 4-position of the chroman ring acts as both a Lewis base and a nucleophile. If mixed with strong acids or electrophiles in a waste container, it can undergo rapid, exothermic salt-formation or alkylation reactions, potentially causing container over-pressurization.

  • Oxidation Potential: The electron-donating methoxy group (-OCH 3​ ) on the aromatic ring increases the electron density of the chroman system. This makes the molecule susceptible to aggressive oxidation. Mixing this compound with strong oxidizers (e.g., peroxides, nitric acid) can lead to runaway exothermic reactions or auto-ignition.

  • Combustion Byproducts: Thermal decomposition of nitrogen-containing organic compounds yields toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO 2​ ). Therefore, standard open-air burning or drain disposal is strictly prohibited; high-temperature incineration with specialized scrubbing is mandatory.

Physicochemical Properties & Waste Stream Parameters

To facilitate proper waste manifesting and segregation, the quantitative and qualitative data for (S)-7-Methoxychroman-4-amine are summarized below:

ParameterValue / GuidelineMechanistic Rationale for Disposal
CAS Number 1213341-19-5Required for accurate EPA/RCRA waste manifesting.
Molecular Weight 179.22 g/mol Determines stoichiometric oxygen demand during incineration.
Physical State Solid (Crystalline)Dictates the choice between solid and liquid waste streams.
Incompatibilities Acids, Oxidizers, Acid ChloridesPrevents exothermic reactions in Satellite Accumulation Areas.
Decomposition Products CO, CO 2​ , NOxRequires disposal via facilities equipped with NOx scrubbers.

Disposal Workflow and Logical Routing

The disposal of (S)-7-Methoxychroman-4-amine must follow a strict segregation pathway to prevent cross-contamination and ensure compliance with [2].

ChemicalDisposal Start Waste Generation: (S)-7-Methoxychroman-4-amine Check Is Waste Mixed with Solvents? Start->Check SolidWaste Solid Waste Stream (Contaminated PPE, Vials) Check->SolidWaste No (Pure/Solid) LiquidWaste Liquid Organic Waste (Non-Halogenated) Check->LiquidWaste Yes (In Solution) Segregation Segregation Protocol: Isolate from Oxidizers & Acids SolidWaste->Segregation LiquidWaste->Segregation Storage Satellite Accumulation Area (Secondary Containment) Segregation->Storage Incineration High-Temp Incineration (with NOx Scrubbing) Storage->Incineration Licensed Contractor

Figure 1: Comprehensive waste segregation and disposal workflow for (S)-7-Methoxychroman-4-amine.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Each step includes a verification check to ensure the procedure has been executed correctly and safely.

Step 1: Waste Characterization and Segregation

  • Action: Determine if the (S)-7-Methoxychroman-4-amine waste is solid (e.g., pure powder, contaminated weigh boats) or liquid (dissolved in organic solvents like methanol or dichloromethane).

  • Causality: Solid and liquid wastes require different incineration feed mechanisms. Furthermore, halogenated solvents (like DCM) must be segregated from non-halogenated solvents to prevent the formation of highly toxic dioxins during the incineration process.

  • Validation: Visually inspect the waste profile. Ensure no two-phase liquids or reactive solids are present in the same container before proceeding.

Step 2: Primary Containment

  • Action: Transfer the waste into a chemically compatible container. For (S)-7-Methoxychroman-4-amine, use High-Density Polyethylene (HDPE) or amber glass bottles.

  • Causality: HDPE and glass are chemically inert to organic amines, preventing container degradation, embrittlement, and subsequent leaks.

  • Validation: Cap the container tightly and invert it briefly to check for micro-leaks (perform this only if safe, and the container is known to be unpressurized).

Step 3: Labeling and Satellite Accumulation

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "(S)-7-Methoxychroman-4-amine" and the exact solvent composition. Store in a designated Satellite Accumulation Area (SAA) within secondary containment.

  • Causality: Proper labeling complies with federal law and prevents accidental mixing with incompatible chemicals (like nitric acid) by other lab personnel, which could trigger an explosion.

  • Validation: Audit the SAA weekly to ensure the volume does not exceed regulatory limits (typically 55 gallons) and that no incompatible hazard classes share the same secondary containment tray.

Step 4: Final Treatment via Incineration

  • Action: Coordinate with a licensed hazardous waste vendor to transport the waste to an approved Treatment, Storage, and Disposal Facility (TSDF).

  • Causality: (S)-7-Methoxychroman-4-amine cannot be safely neutralized at the bench for drain disposal. It must undergo high-temperature incineration (>1000°C) in a facility equipped with catalytic scrubbers to safely reduce NOx emissions back to inert N 2​ gas.

  • Validation: Retain the signed hazardous waste manifest from the TSDF for at least three years to validate the cradle-to-grave destruction of the chemical.

Spill Response and Decontamination Protocol

In the event of an accidental benchtop spill, immediate and mechanistically sound action is required. CRITICAL WARNING: Do not use bleach (sodium hypochlorite) to clean up amine spills, as the reaction generates highly toxic and volatile chloramine gases.

  • Evacuate and Isolate: Evacuate personnel from the immediate vicinity. Don appropriate PPE (nitrile gloves, safety goggles, lab coat, and a particulate respirator if crystalline dust is airborne).

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use sawdust; the organic nature of the amine combined with a high-surface-area combustible poses a severe fire risk.

  • Collection: Carefully sweep the absorbed mixture using a non-sparking tool and place it into a wide-mouth HDPE hazardous waste container.

  • Decontamination: Wash the spill surface with a dilute acidic solution (e.g., 5% acetic acid) to protonate any residual amine, rendering it water-soluble as a salt. Follow with a standard soap and water wash.

  • Validation Check: Swab the cleaned area with a pH indicator strip moistened with distilled water. A neutral pH (~7.0) confirms that the basic amine residue has been completely neutralized and removed from the surface.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: The National Academies Press URL: [Link]

  • Title: 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste Source: Environmental Protection Agency (EPA) / eCFR URL: [Link]

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